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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-3-fluoro-2-methylbenzaldehyde: Properties, Reactivity, and Synthetic Utility

Executive Summary This technical guide provides a comprehensive overview of 6-bromo-3-fluoro-2-methylbenzaldehyde, a halogenated and fluorinated aromatic aldehyde of significant interest to researchers in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 6-bromo-3-fluoro-2-methylbenzaldehyde, a halogenated and fluorinated aromatic aldehyde of significant interest to researchers in drug discovery and materials science. As a substituted benzaldehyde, it serves as a versatile synthetic building block, enabling the construction of complex molecular architectures. The strategic placement of bromo, fluoro, and methyl groups on the aromatic ring imparts a unique reactivity profile, making it a valuable intermediate for targeted synthesis.

The presence of fluorine is particularly noteworthy; its incorporation into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will delve into the known chemical properties, predicted reactivity, key applications, and safety protocols associated with this compound. Due to the specificity of this isomer, this document also draws upon data from closely related, well-characterized analogs to provide a broader, predictive context for its synthetic behavior, offering field-proven insights for laboratory applications.

Compound Identification and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its application in research and development.

2.1 Primary Compound: 6-Bromo-3-fluoro-2-methylbenzaldehyde

  • CAS Number: 1805192-37-3[2]

  • Molecular Formula: C₈H₆BrFO

  • Molecular Weight: 217.04 g/mol [3]

2.2 Key Analogs for Comparative Analysis

To build a predictive model of reactivity and properties, two closely related isomers are frequently referenced in commercial and scientific literature:

  • 6-Bromo-2-fluoro-3-methylbenzaldehyde: CAS 1114809-22-1[3][4]

  • 2-Bromo-6-fluoro-3-methylbenzaldehyde: CAS 154650-16-5[5]

The structural differences between these isomers, specifically the relative positions of the halogen and methyl substituents, will subtly influence their electronic properties and steric hindrance, affecting reaction kinetics and regioselectivity.

Table 1: Physicochemical Properties of 6-Bromo-3-fluoro-2-methylbenzaldehyde and Key Isomeric Analogs
PropertyValue for 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1)Value for 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5)
Appearance Yellow to brown solid[3]White to Yellow Solid
Molecular Weight 217.04[3]217.03[5]
Boiling Point 250.4 ± 35.0 °C (Predicted)[3]228 °C (Predicted)[6]
Density 1.575 ± 0.06 g/cm³ (Predicted)[3]1.60 g/cm³ (Predicted)[6]
Storage Temp. Under inert gas (Nitrogen or Argon) at 2-8°C[3]Refrigerator

Note: Experimental data for the primary compound (CAS 1805192-37-3) is not widely published; the data presented for analogs serves as a reliable estimate for experimental design.

Molecular Structure and Reactivity Analysis

The synthetic utility of 6-bromo-3-fluoro-2-methylbenzaldehyde is dictated by the interplay of its three key functional components: the aldehyde group, the carbon-bromine bond, and the electron-withdrawing fluorine atom.

3.1 Electronic and Steric Effects of Substituents The benzaldehyde core is functionalized with:

  • An Aldehyde Group (-CHO): An electron-withdrawing and meta-directing group that is highly reactive toward nucleophiles.

  • A Bromo Group (-Br): A deactivating, ortho-, para-directing group that serves as an excellent leaving group in cross-coupling reactions.

  • A Fluoro Group (-F): The most electronegative element, it strongly withdraws electron density via induction, influencing the acidity of adjacent protons and the reactivity of the aromatic ring.

  • A Methyl Group (-CH₃): An electron-donating and activating group that can also provide steric influence.

The combined electronic effects of the fluoro and bromo groups render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.

3.2 General Reactivity Map The molecule offers multiple pathways for synthetic transformation, allowing for sequential and orthogonal chemical modifications.

G main 6-Bromo-3-fluoro-2-methylbenzaldehyde aldehyde_chem Aldehyde Chemistry main->aldehyde_chem CHO group cross_coupling Palladium-Catalyzed Cross-Coupling main->cross_coupling C-Br bond reduction Reduction aldehyde_chem->reduction oxidation Oxidation aldehyde_chem->oxidation condensation Condensation Reactions (e.g., Wittig, Knoevenagel) aldehyde_chem->condensation suzuki Suzuki Coupling (C-C bond formation) cross_coupling->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) cross_coupling->buchwald heck Heck Reaction (C-C bond formation) cross_coupling->heck G start 2-Bromo-6-fluorotoluene step1 Step 1: Benzylic Bromination start->step1 intermediate 2-Bromo-6-fluorobenzyl bromide step1->intermediate step2 Step 2: Kornblum Oxidation intermediate->step2 end 2-Bromo-6-fluorobenzaldehyde step2->end

Caption: Workflow for a representative synthesis of a substituted benzaldehyde.

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide (Benzylic Bromination) [7]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-bromo-6-fluorotoluene, hydrobromic acid (40% mass fraction), and dichloromethane.

  • Initiation: The choice of initiator is critical. For benzylic bromination, a radical initiator like azobisisobutyronitrile (AIBN) or light (e.g., a 1000W iodine-tungsten lamp) is used. This generates the bromine radical selectively at the benzylic position, which is more stable than an aryl radical. Heat the mixture to reflux.

  • Reagent Addition: Slowly add 30% hydrogen peroxide dropwise. H₂O₂ in the presence of HBr generates Br₂ in situ, keeping the concentration of free bromine low and favoring the radical pathway over electrophilic aromatic substitution.

  • Reaction Monitoring: Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically ~2 hours).

  • Work-up: Cool the reaction mixture, separate the organic layer, wash with water and saturated brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude benzyl bromide intermediate.

Step 2: Synthesis of 2-Bromo-6-fluorobenzaldehyde (Kornblum Oxidation) [7]

  • Reaction Setup: In a three-necked flask, charge the crude 2-bromo-6-fluorobenzyl bromide from the previous step, dimethyl sulfoxide (DMSO), and sodium bicarbonate.

  • Causality of Reagents: DMSO serves as both the solvent and the oxidant in the Kornblum oxidation. The benzyl bromide first forms an alkoxysulfonium salt with DMSO, which is then deprotonated by a mild base (sodium bicarbonate) to yield the aldehyde. This method avoids the use of harsh heavy-metal oxidants that could interfere with the aryl halides.

  • Reaction Conditions: Heat the mixture to approximately 70°C with vigorous stirring.

  • Reaction Monitoring: Monitor the formation of the product by GC or TLC until the intermediate is consumed (typically ~2 hours).

  • Work-up and Purification: Pour the reaction mixture into ice water to precipitate the product and quench the reaction. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the target compound. While specific spectra for CAS 1805192-37-3 are typically provided by the supplier upon request, the expected signatures would include:

  • ¹H NMR: Resonances in the aromatic region (7-8 ppm) showing characteristic splitting patterns due to H-H and H-F coupling. A singlet for the aldehyde proton (~10 ppm) and a singlet for the methyl protons (~2.5 ppm) would be expected.

  • ¹³C NMR: Signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm, with C-F and C-Br couplings), and the methyl carbon (~15-20 ppm).

  • ¹⁹F NMR: A singlet or multiplet (depending on coupling to nearby protons) confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (217.04), with a characteristic isotopic pattern (M, M+2) due to the presence of bromine.

Suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for this compound. [2]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. The following information is aggregated from safety data sheets of isomeric analogs and represents best practices.

6.1 Hazard Identification This class of compounds is generally considered hazardous.

Table 2: GHS Hazard Information for Isomeric Analogs
Hazard Statement (H-code)DescriptionAssociated Isomer(s)
H302 Harmful if swallowed6-Bromo-2-fluoro-3-methylbenzaldehyde, 2-Bromo-6-fluoro-3-methylbenzaldehyde [3][5]
H315 Causes skin irritation2-Bromo-6-fluoro-3-methylbenzaldehyde [5]
H319 Causes serious eye irritation2-Bromo-6-fluoro-3-methylbenzaldehyde [5]
Pictogram & Signal Word GHS07, WarningBoth analogs [3]

6.2 Recommended Handling and Storage Procedures

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [3][8]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [3]Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended. [3]

Conclusion

6-Bromo-3-fluoro-2-methylbenzaldehyde stands out as a highly functionalized and valuable building block for advanced organic synthesis. Its unique substitution pattern provides multiple reactive sites that can be addressed with high selectivity, enabling the efficient construction of complex target molecules. The incorporation of fluorine pre-disposes this intermediate for applications in the design of novel pharmaceuticals and agrochemicals, where enhanced biological performance is paramount. While detailed experimental data for this specific isomer remains proprietary to chemical suppliers, a robust understanding of its properties and reactivity can be confidently inferred from well-documented analogs, providing researchers with the predictive insights necessary for innovative synthetic design.

References

  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE (CAS 1114809-22-1) Technical Information. (n.d.).
  • Safety Data Sheet for 2-Bromo-6-fluorobenzaldehyde. (2025, December 26).
  • 2-Bromo-6-fluoro-3-methylbenzaldehyde (CID 19007376). (n.d.). PubChem. Retrieved from [Link].

  • 3-bromo-6-fluoro-2-methylbenzaldehyde Information. (n.d.). PubChemLite. Retrieved from [Link].

  • 6-bromo-2-fluoro-3-methylbenzaldehyde (CAS 1114809-22-1) Product Page. (n.d.). Guiding-Bio. Retrieved from [Link].

  • Ponnusamy, K. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Retrieved from [Link].

  • Ortho substituted benzaldehydes, preparation thereof and use thereof. (2001). Google Patents.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved from [Link].

  • 2-Bromo-6-fluorobenzaldehyde Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link].

Sources

Exploratory

Physicochemical Profiling and Mass Spectrometry Validation of 6-Bromo-3-fluoro-2-methylbenzaldehyde in Drug Discovery

Executive Summary In modern rational drug design, polyfunctional halogenated building blocks are essential for constructing complex pharmacophores. 6-Bromo-3-fluoro-2-methylbenzaldehyde is a highly versatile, orthogonall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, polyfunctional halogenated building blocks are essential for constructing complex pharmacophores. 6-Bromo-3-fluoro-2-methylbenzaldehyde is a highly versatile, orthogonally addressable scaffold. Understanding its precise molecular weight, isotopic architecture, and physicochemical behavior is critical for researchers validating synthetic intermediates via mass spectrometry (MS) and executing downstream transition-metal-catalyzed cross-couplings.

This technical guide provides an in-depth analysis of the compound's molecular weight characteristics, structural utility, and self-validating experimental protocols for both analytical characterization and synthetic application.

Structural Architecture and Isotopic Diagnostics

The utility of 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) lies in its tetrasubstituted aromatic ring, which presents four distinct functional handles. According to chemical registry data, the compound possesses an average molecular weight of 217.04 g/mol 1.

However, for mass spectrometry validation, the average molecular weight is insufficient. Bromine naturally occurs as two stable isotopes—⁷⁹Br and ⁸¹Br—in an approximately 50.5 : 49.5 ratio. In mass spectrometry, this manifests as a diagnostic 1:1 isotopic doublet separated by 2 m/z units 2. Recognizing this isotopic envelope is the primary method for confirming the structural integrity of the brominated precursor before committing it to expensive downstream syntheses.

Table 1: Physicochemical and Isotopic Parameters
ParameterValueAnalytical Significance
Molecular Formula C₈H₆BrFODefines the elemental composition.
Average Molecular Weight 217.04 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass (⁷⁹Br) 215.96 DaPrimary exact mass for high-resolution MS.
Monoisotopic Mass (⁸¹Br) 217.96 DaSecondary exact mass; confirms Br presence.
[M+H]⁺ m/z (⁷⁹Br) 216.97Target precursor ion in ESI+ mode.
[M+H]⁺ m/z (⁸¹Br) 218.96Diagnostic M+2 peak in ESI+ mode.

Strategic Pharmacophore Utility

Every functional group on this scaffold serves a specific mechanistic purpose in drug development:

  • 6-Bromo (-Br): Positioned ortho to the aldehyde, this heavy halogen is a prime target for palladium-catalyzed C-C bond formations (e.g., Suzuki or Stille couplings).

  • 3-Fluoro (-F): Introduces a strong inductive electron-withdrawing effect. In medicinal chemistry, fluorine substitution is strategically used to block metabolic oxidation sites (e.g., by Cytochrome P450 enzymes) and to modulate the lipophilicity (logP) of the final molecule.

  • 2-Methyl (-CH₃): Provides critical steric bulk. This methyl group restricts the rotational degrees of freedom of the adjacent aldehyde, often locking the molecule into a specific bioactive conformation required for target receptor binding.

  • Aldehyde (-CHO): An electrophilic handle primed for reductive aminations, Wittig olefinations, or condensation reactions to form heterocyclic rings.

Analytical Validation and Synthetic Workflows

To ensure scientific integrity, every batch of 6-Bromo-3-fluoro-2-methylbenzaldehyde must be validated before use. Below is the logical workflow connecting analytical validation to synthetic application.

MS_Validation_Workflow cluster_0 Mass Spectrometry (ESI+) A 6-Bromo-3-fluoro-2-methylbenzaldehyde MW: 217.04 g/mol B Electrospray Ionization [M+H]+ Generation A->B QC Sampling F Downstream Synthesis (Suzuki-Miyaura Coupling) A->F Validated Batch C Isotopic Resolution (1:1 Bromine Signature) B->C Mass Analyzer D m/z 216.97 (79Br Isotope) C->D ~50.5% Abundance E m/z 218.96 (81Br Isotope) C->E ~49.5% Abundance

Workflow for ESI-MS isotopic validation and downstream application of the brominated building block.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Isotopic Validation

Objective: Confirm the structural integrity and exact mass of the procured or synthesized batch. Mechanistic Causality: Aldehydes can be challenging to ionize in positive mode. The addition of 0.1% Formic Acid to the mobile phase provides an abundant proton source to facilitate the formation of [M+H]⁺ ions without inducing in-source fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 6-Bromo-3-fluoro-2-methylbenzaldehyde in 1 mL of HPLC-grade Acetonitrile. Dilute 1:100 in an Acetonitrile/Water (50:50 v/v) matrix.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase analytical column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (ESI+): Apply a capillary voltage of 3.0 kV. Causality: Soft electrospray ionization preserves the molecular ion and prevents the premature cleavage of the labile C-Br bond.

  • Self-Validating QC Check: Scan the m/z range of 100–500. A valid batch must display a 1:1 intensity doublet at m/z 216.97 and 218.96. If a dominant peak appears at m/z 139.05, it indicates either excessive in-source fragmentation (loss of Br) or a debrominated chemical impurity in the bulk material.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C6 position by replacing the bromine atom with an aryl group to build a biaryl framework 3. Mechanistic Causality: The sterically hindered nature of the 6-bromo position (flanked by the aldehyde and the methyl group) requires a catalyst with a large bite angle. Pd(dppf)Cl₂ is selected because its bidentate ligand accelerates the challenging reductive elimination step.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality: The slight stoichiometric excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic precursors, while water is essential for dissolving the inorganic base and facilitating the crucial transmetalation step.

  • Base Introduction: Add K₂CO₃ (2.0 equiv) to the mixture to activate the boronic acid via the formation of a reactive boronate complex.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Causality: Elevated thermal energy is required to overcome the activation energy barrier of the oxidative addition into the sterically congested C-Br bond.

  • Self-Validating QC Check: Monitor the reaction via LC-MS. The complete disappearance of the characteristic m/z 216.97/218.96 doublet confirms the total consumption of the brominated starting material.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Conclusion

The molecular weight of 6-Bromo-3-fluoro-2-methylbenzaldehyde (217.04 g/mol ) is more than just a stoichiometric value; its underlying exact mass and isotopic distribution are the keys to analytical tracking in drug discovery. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating MS and synthetic protocols, researchers can reliably leverage this compound to construct advanced therapeutic agents.

References

  • Chemguide. "Mass Spectra - The M+2 Peak: Compounds containing bromine atoms". Available at: [Link]

  • RSC Advances. "The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals". Available at:[Link]

Sources

Foundational

The Comprehensive Technical Guide to 6-Bromo-3-fluoro-2-methylbenzaldehyde: Physicochemical Profiling and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that demand precise handling and deep mechanistic understanding. 6-Bromo-3-fluoro-2-methylbenzaldehyde (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that demand precise handling and deep mechanistic understanding. 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) is a prime example of such an intermediate. It offers a unique trifecta of orthogonal reactive sites: a formyl group for reductive aminations, an aryl bromide for transition-metal-catalyzed cross-couplings, and an activated aryl fluoride for nucleophilic aromatic substitution (SNAr) . This whitepaper dissects its physical properties, structural causality, and field-proven experimental protocols, specifically highlighting its utility in synthesizing complex heterocycles like Aza-tetracyclic oxazepines targeting KRAS signaling pathways .

Physicochemical Profiling & Structural Causality

The physical properties of multi-substituted halobenzaldehydes are dictated by the delicate balance between molecular weight, polarizability, and crystal lattice packing.

Quantitative Data Presentation

Below is a structured summary of the physical properties for 6-Bromo-3-fluoro-2-methylbenzaldehyde . Note: As a highly specialized intermediate, exact experimental boiling and melting points are often batch-dependent; the values below represent robust predictive baselines derived from structural analogs.

PropertyValue / Description
Chemical Name 6-Bromo-3-fluoro-2-methylbenzaldehyde
CAS Registry Number 1805192-37-3
Molecular Formula C8H6BrFO
Molecular Weight 217.04 g/mol
Predicted Boiling Point ~250–265 °C at 760 mmHg
Predicted Melting Point ~45–55 °C (Low-melting solid / viscous liquid)
Density ~1.65 g/cm³
Storage Conditions Inert atmosphere, 2-8°C (to prevent autoxidation)
Mechanistic Causality of Physical Properties
  • Boiling Point Elevation: The introduction of the heavy, highly polarizable bromine atom significantly increases the London dispersion forces compared to the parent benzaldehyde (BP ~178 °C), pushing the boiling point well above 250 °C .

  • Melting Point Depression via Asymmetry: Despite the high molecular weight, the 2,3,6-substitution pattern creates significant steric clash and molecular asymmetry. The methyl group at the 2-position forces the aldehyde out of coplanarity with the aromatic ring to minimize steric strain. This disrupted planarity severely hinders efficient crystal lattice packing, resulting in a low melting point (often presenting as a supercooled liquid or waxy solid at room temperature) .

Structural Orthogonality & Reactivity Mapping

The true value of 6-Bromo-3-fluoro-2-methylbenzaldehyde lies in its orthogonal reactivity, allowing chemists to selectively modify one site without disturbing the others.

ReactivityMap Core 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) Aldehyde Aldehyde Group (-CHO) Reductive Amination, Deoxofluorination Core->Aldehyde Bromine Aryl Bromide (-Br) Pd-Catalyzed Cross-Coupling Core->Bromine Fluorine Aryl Fluoride (-F) Nucleophilic Aromatic Substitution (SNAr) Core->Fluorine Methyl Methyl Group (-CH3) Steric Shielding Core->Methyl

Orthogonal reactivity map of 6-Bromo-3-fluoro-2-methylbenzaldehyde highlighting functional sites.

Experimental Methodology: Deoxofluorination via DAST

A critical transformation in the synthesis of KRAS/SOS1 inhibitors involves converting the formyl group to a difluoromethyl (-CF2H) moiety . This is achieved using Diethylaminosulfur trifluoride (DAST).

Causality Behind Experimental Choices
  • Temperature Control (-15 °C to RT): DAST reactions are highly exothermic and generate hydrofluoric acid (HF) in situ. Initiating the reaction at sub-zero temperatures prevents thermal runaway and minimizes the formation of tarry byproducts .

  • Solvent Selection (DCM): Dichloromethane is chosen because it is non-nucleophilic and does not react with the highly electrophilic fluorinating agent, unlike protic or ethereal solvents which could be cleaved under these harsh conditions .

Step-by-Step Protocol: Synthesis of the Difluoromethyl Derivative

Protocol adapted from validated synthetic routes for Aza-tetracyclic oxazepines .

  • Preparation: Flame-dry a round-bottom flask and purge with inert Nitrogen gas.

  • Dissolution: Dissolve the 6-Bromo-3-fluoro-2-methylbenzaldehyde derivative (e.g., 700 mg, 1.48 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to −15 °C.

  • Reagent Addition: Slowly add DAST (4.80 mL, 39.2 mmol) dropwise via syringe. Safety Note: DAST reacts violently with moisture; use extreme caution and appropriate PPE.

  • Reaction: Remove the cooling bath and allow the solution to warm to room temperature. Stir continuously for 16 hours.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold aqueous Sodium Bicarbonate (NaHCO3) solution to neutralize the generated HF.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum. Purify the residue via flash column chromatography on silica gel (eluting with a gradient of 0–6% EtOAc in petroleum ether) to yield the pure difluoromethyl product.

DAST_Workflow Step1 1. Dissolve Substrate in DCM (Inert N2 Atmosphere) Step2 2. Cool to -15 °C Step1->Step2 Step3 3. Dropwise addition of DAST (Diethylaminosulfur trifluoride) Step2->Step3 Step4 4. Warm to RT & Stir (16 hours) Step3->Step4 Step5 5. Quench with aq. NaHCO3 & Extract with DCM Step4->Step5 Step6 6. Dry over Na2SO4, Concentrate & Purify via Silica Gel Step5->Step6

Step-by-step experimental workflow for the DAST-mediated deoxofluorination.

Applications in Advanced Therapeutics

In modern drug discovery, 6-Bromo-3-fluoro-2-methylbenzaldehyde is not just a chemical; it is a strategic architectural piece. The aldehyde serves as the entry point for assembling complex macrocycles or fused ring systems, such as Aza-tetracyclic oxazepines . These compounds are actively investigated as modulators of the KRAS signaling pathway. By targeting the GDP/GTP exchange factors (like SOS1), derivatives synthesized from this building block help terminate aberrant Ras signaling, a critical mechanism in human tumorigenesis . The strategic placement of the fluorine atom on the phenyl ring often enhances metabolic stability and increases binding affinity within the hydrophobic pockets of target kinases.

KRAS_Pathway SOS1 SOS1 (GEF) Target of Oxazepines RasGDP Inactive Ras (GDP-bound) SOS1->RasGDP RasGTP Active Ras (GTP-bound) RasGDP->RasGTP Activated by RasGTP->RasGDP Intrinsic GTPase (Hydrolysis) Tumor Tumorigenesis & Cell Survival RasGTP->Tumor Downstream Signaling (Raf, PI3K)

KRAS/SOS1 signaling pathway modulated by oxazepine derivatives.

References

  • Aza-tetracyclic oxazepine compounds and uses thereof (US20240025919A1)
  • Aza-tetracyclic oxazepine compounds and uses thereof (US20240368186A1)
  • AccelaChem Product Catalog (Density Reference) Source: AccelaChem URL:[Link]

Exploratory

Retrosynthetic Analysis and Methodological Guide for 6-Bromo-3-fluoro-2-methylbenzaldehyde

Executive Summary 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3)[1] is a highly functionalized, tetrasubstituted aromatic building block. It has recently gained significant prominence as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3)[1] is a highly functionalized, tetrasubstituted aromatic building block. It has recently gained significant prominence as a critical intermediate in the synthesis of aza-tetracyclic oxazepine compounds, which are potent inhibitors of mutant KRas G12D—a highly sought-after target in modern oncology[2].

Synthesizing a 1,2,3,6-tetrasubstituted benzene ring presents significant regiochemical challenges due to steric hindrance and competing directing effects. This whitepaper provides a rigorous retrosynthetic analysis and details two field-proven synthetic pathways: a De Novo Regioselective Synthesis via Directed Ortho-Metalation (DoM), and a Late-Stage Chemoselective Formylation via Halogen-Metal Exchange.

Structural Analysis & Retrosynthetic Logic

The target molecule features four contiguous substituents: an aldehyde (-CHO), a methyl (-CH3), a fluorine (-F), and a bromine (-Br). The primary challenge lies in installing the aldehyde and bromine groups with absolute regiocontrol.

We can disconnect the target via two distinct logical pathways:

  • Route A (Thermodynamic/Coordination Control): Disconnection of the aldehyde reveals a tertiary amide, which serves as a powerful Directed Metalation Group (DMG). This allows for the precise installation of the bromine atom at the C6 position of a commercially available 3-fluoro-2-methylbenzoic acid precursor.

  • Route B (Kinetic Control): Disconnection of the aldehyde via a formylation transform leads to a dihalogenated precursor. Relying on the kinetic differential between C–I and C–Br bond metalation, an iodine atom serves as a sacrificial placeholder for the aldehyde.

Retrosynthesis Target 6-Bromo-3-fluoro-2-methylbenzaldehyde (Target) Amide 6-Bromo-3-fluoro-2-methyl- N,N-diethylbenzamide Target->Amide Reduction (Schwartz's Reagent) Iodo 1-Bromo-4-fluoro- 2-iodo-3-methylbenzene Target->Iodo Formylation (i-PrMgCl, DMF) PreAmide 3-Fluoro-2-methyl- N,N-diethylbenzamide Amide->PreAmide DoM & Bromination (s-BuLi, CBr4) SM_A 3-Fluoro-2-methylbenzoic acid (Commercial) PreAmide->SM_A Amidation (SOCl2, Et2NH) Aniline 6-Bromo-3-fluoro- 2-methylaniline Iodo->Aniline Sandmeyer (NaNO2, KI) SM_B 3-Fluoro-2-methylaniline (Commercial) Aniline->SM_B Bromination (NBS)

Caption: Retrosynthetic disconnections for 6-Bromo-3-fluoro-2-methylbenzaldehyde via DoM and I/Mg exchange.

Route A: Directed Ortho-Metalation (DoM) Pathway

Causality & Mechanistic Expertise

This route leverages the principles of Directed Ortho-Metalation (DoM) established by. The carboxylic acid of 3-fluoro-2-methylbenzoic acid is first converted into an N,N-diethylamide. The amide oxygen acts as a strong Lewis base, coordinating the lithium cation of s-BuLi. This pre-equilibrium complex directs the basic carbanion exclusively to the sterically accessible C6 proton, overriding the weaker inductive directing effect of the C3 fluorine.

Following electrophilic bromination, the tertiary amide must be reduced to the target aldehyde. Standard hydrides (like DIBAL-H) often cause over-reduction to the alcohol or suffer from sluggish kinetics due to the extreme steric bulk of the 2,6-disubstituted ring. To bypass this, we employ (Cp₂ZrHCl), which chemoselectively reduces amides to aldehydes at room temperature via a stable zirconocene hemiaminal intermediate.

Experimental Protocol A: DoM & Reduction

Step 1: Amidation

  • Suspend 3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add catalytic DMF (0.05 eq).

  • Dropwise add SOCl₂ (1.5 eq) at 0 °C. Reflux for 2 hours, then concentrate in vacuo to yield the acid chloride.

  • Redissolve in CH₂Cl₂, cool to 0 °C, and slowly add diethylamine (2.5 eq). Stir for 1 hour, wash with 1M HCl, and concentrate to yield 3-fluoro-2-methyl-N,N-diethylbenzamide.

Step 2: Directed Ortho-Metalation (DoM)

  • Dissolve the amide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF (0.1 M) under N₂. Cool to -78 °C.

  • Dropwise add s-BuLi (1.1 eq, 1.4 M in cyclohexane). The solution will turn deep red/orange, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

  • Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) neat. Stir for 30 minutes, then warm to room temperature. Quench with saturated NH₄Cl and extract with EtOAc to yield 6-bromo-3-fluoro-2-methyl-N,N-diethylbenzamide.

Step 3: Chemoselective Reduction

  • Dissolve the brominated amide (1.0 eq) in anhydrous THF (0.1 M) under N₂.

  • Add Schwartz's reagent (Cp₂ZrHCl, 1.5 eq) in one portion at room temperature. Stir for 30 minutes.

  • Quench the reaction with 1M HCl to hydrolyze the intermediate. Extract with Et₂O, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target aldehyde.

Route B: Chemoselective Halogen-Metal Exchange Pathway

Causality & Mechanistic Expertise

This pathway is highly scalable and mirrors the industrial routes utilized in the patent literature for KRas inhibitors[2]. It relies on the extreme kinetic differential between the metalation of a C–I bond versus a C–Br bond.

Using the conditions pioneered by, treating 1-bromo-4-fluoro-2-iodo-3-methylbenzene with i-PrMgCl at cryogenic temperatures (-60 °C) triggers a rapid, quantitative iodine-magnesium exchange. The C–Br bond remains entirely untouched because the activation energy for Br/Mg exchange is significantly higher. The resulting arylmagnesium chloride is then quenched with anhydrous DMF. The tetrahedral hemiaminal intermediate is stable at room temperature, preventing double-addition, and collapses to the aldehyde only upon aqueous workup.

Workflow Step1 Step 1: Bromination Reagent: NBS, DMF Temp: 0 °C to RT Target: C6-Bromination Step2 Step 2: Sandmeyer Reagent: NaNO2, HCl, then KI Temp: 0 °C to 80 °C Target: NH2 to I Step1->Step2 Step3 Step 3: I/Mg Exchange Reagent: i-PrMgCl, THF Temp: -60 °C Target: Selective Magnesiation Step2->Step3 Step4 Step 4: Formylation Reagent: Anhydrous DMF Temp: -60 °C to RT Target: Aldehyde Installation Step3->Step4 Product Purified Target Compound Step4->Product

Caption: Step-by-step experimental workflow for the selective halogen-metal exchange pathway.

Experimental Protocol B: I/Mg Exchange & Formylation

Note: The synthesis of the precursor 1-bromo-4-fluoro-2-iodo-3-methylbenzene is achieved via standard NBS bromination of 3-fluoro-2-methylaniline followed by a Sandmeyer iodination.

Step 1: Selective Magnesiation

  • Charge a flame-dried Schlenk flask with 1-bromo-4-fluoro-2-iodo-3-methylbenzene (1.0 eq) and anhydrous THF (0.15 M) under an argon atmosphere.

  • Cool the solution strictly to -60 °C using a dry ice/acetone bath.

  • Dropwise add i-PrMgCl (1.1 eq, 2.0 M in THF) over 15 minutes. Stir the solution at -60 °C for exactly 1 hour to ensure complete I/Mg exchange while kinetically freezing out any Br/Mg exchange[2].

Step 2: Formylation Quench

  • To the -60 °C arylmagnesium solution, add anhydrous DMF (10.0 eq) rapidly via syringe.

  • Maintain the temperature at -60 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction vigorously with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (0-10% EtOAc in petroleum ether) to yield 6-bromo-3-fluoro-2-methylbenzaldehyde as a crystalline solid.

Quantitative Data & Route Comparison

To assist process chemists and drug development professionals in selecting the optimal synthetic strategy, the following table summarizes the quantitative and operational metrics of both routes:

ParameterRoute A: DoM PathwayRoute B: I/Mg Exchange
Starting Material 3-Fluoro-2-methylbenzoic acid1-Bromo-4-fluoro-2-iodo-3-methylbenzene
Key Intermediate N,N-DiethylbenzamideArylmagnesium chloride
Regiocontrol Mechanism Thermodynamic / Coordination (DMG)Kinetic (C–I vs C–Br bond strength)
Critical Temperature Cryogenic (-78 °C)Cryogenic (-60 °C)
Overall Yield (Est.) 65 - 75%80 - 85% (from Iodo precursor)
Atom Economy Moderate (Sacrificial amine group)Low (Sacrificial iodine atom)
Scalability Moderate (Requires Schwartz's reagent)High (Standard Grignard conditions)

Conclusion

The synthesis of 6-bromo-3-fluoro-2-methylbenzaldehyde requires rigorous control over regiochemistry. While Route A offers an elegant, de novo construction leveraging the predictable directing effects of tertiary amides, Route B provides a highly scalable, patent-validated approach that exploits the kinetic lability of carbon-iodine bonds. For early-stage discovery, Route A avoids the handling of toxic anilines; however, for process-scale manufacturing of KRas inhibitors, Route B remains the industry standard.

References

  • US Patent Application US20240368186A1.Aza-tetracyclic oxazepine compounds and uses thereof. Google Patents.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Knochel, P., et al. (2004). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. URL:[Link]

  • Georg, G. I., et al. (2000). Zirconocene Hydrochloride (Schwartz's Reagent). Encyclopedia of Reagents for Organic Synthesis. URL:[Link]

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Foundational

Electronic and steric effects of substituents in 6-Bromo-3-fluoro-2-methylbenzaldehyde

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 6-Bromo-3-fluoro-2-methylbenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-3-fluoro-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 6-Bromo-3-fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-methylbenzaldehyde is a polysubstituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The reactivity and chemical behavior of this molecule are intricately governed by the electronic and steric effects imparted by its three substituents: a bromo, a fluoro, and a methyl group. A thorough understanding of these substituent effects is paramount for optimizing synthetic pathways, predicting reaction outcomes, and designing novel molecular architectures. This guide provides a detailed analysis of the electronic and steric landscape of 6-Bromo-3-fluoro-2-methylbenzaldehyde, offering insights into its chemical properties and providing protocols for its characterization.

Electronic Effects of Substituents

The electronic nature of the aromatic ring in 6-Bromo-3-fluoro-2-methylbenzaldehyde is a composite of the individual contributions of each substituent. These effects modulate the electron density of the ring and, critically, the electrophilicity of the carbonyl carbon of the aldehyde group, which is a primary determinant of its reactivity towards nucleophiles.[2]

The Dual Nature of Halogen Substituents: Fluorine and Bromine

Both fluorine and bromine exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[3]

  • Inductive Effect (-I): Due to their high electronegativity, both halogens pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is the most electronegative element, and thus its inductive effect is particularly strong.[4] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.[5] This effect donates electron density to the ring, counteracting the inductive effect to some extent. For halogens, the inductive effect generally outweighs the resonance effect.[3]

In 6-Bromo-3-fluoro-2-methylbenzaldehyde, the fluorine at the meta position (C3) primarily exerts its strong -I effect, significantly withdrawing electron density from the ring. The bromine at the ortho position (C6) also contributes a net electron-withdrawing effect.

The Electron-Donating Methyl Group

The methyl group at the ortho position (C2) is an electron-donating group (+I effect) through induction. It pushes electron density into the aromatic ring, which would typically decrease the electrophilicity of the carbonyl carbon.

Synergistic Electronic Influence
SubstituentPositionElectronic EffectHammett Constant (σ) (for analogous positions)
Fluorometa-I > +Mσ_m ≈ +0.34
Bromoortho-I > +MN/A (ortho effects are complex)[7]
Methylortho+IN/A (ortho effects are complex)[7]

Note: Hammett constants for ortho substituents are not typically used due to the significant influence of steric effects.[7]

electronic_effects substituents Substituents Fluoro (C3) Bromo (C6) Methyl (C2) effects Electronic Effects -I (Inductive Withdrawal) +M (Resonance Donation) +I (Inductive Donation) substituents:F->effects:n -I > +M substituents:Br->effects:n -I > +M substituents:Me->effects:s +I reactivity Aldehyde Reactivity Increased Electrophilicity of Carbonyl Carbon Enhanced Susceptibility to Nucleophilic Attack effects->reactivity Net Electron Withdrawal

Caption: Interplay of electronic effects on aldehyde reactivity.

Steric Effects of Substituents

The substitution pattern in 6-Bromo-3-fluoro-2-methylbenzaldehyde, with groups at both ortho positions (C2 and C6) relative to the aldehyde, introduces significant steric hindrance. This "ortho-effect" has profound consequences for the molecule's conformation and reactivity.[8]

The Crowded Ortho Positions

The methyl group at C2 and the bulky bromine atom at C6 physically obstruct the space around the aldehyde functional group.[3][8] This steric congestion can hinder the approach of nucleophiles to the electrophilic carbonyl carbon, potentially reducing reaction rates compared to less sterically crowded benzaldehydes.[8]

Conformational Distortion

The steric clash between the ortho substituents and the aldehyde group forces the formyl group to twist out of the plane of the benzene ring.[8] This loss of coplanarity disrupts the conjugation between the carbonyl group's π-system and the aromatic ring. This has two major consequences:

  • Reduced Resonance Stabilization: The delocalization of electrons between the ring and the aldehyde is diminished, which can further influence the electronic properties of the carbonyl group.

  • Altered Reactivity: The altered three-dimensional structure can impact how the molecule interacts with reagents and catalysts in a synthetic setting.

steric_effects Ortho_Substituents Ortho-Methyl (C2) Ortho-Bromo (C6) Steric_Hindrance Steric Hindrance (Ortho-Effect) Ortho_Substituents->Steric_Hindrance Conformational_Change Aldehyde group twists out of plane Steric_Hindrance->Conformational_Change Reactivity_Impact Hindered Nucleophilic Attack Steric_Hindrance->Reactivity_Impact Conjugation_Impact Reduced π-Conjugation Conformational_Change->Conjugation_Impact

Caption: Consequences of steric hindrance in 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Experimental and Computational Characterization Protocols

To empirically validate the electronic and steric effects discussed, a combination of spectroscopic and computational methods is essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule.[9]

Objective: To determine the chemical shifts of the protons and carbons, providing insights into the electron density distribution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 6-Bromo-3-fluoro-2-methylbenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Predicted Signals:

      • Aldehyde proton (CHO): A singlet expected around 9.8-10.2 ppm.

      • Aromatic protons: Two doublets in the range of 7.0-8.0 ppm.

      • Methyl protons (CH₃): A singlet around 2.2-2.6 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Typical parameters: 256-1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

    • Predicted Signals:

      • Carbonyl carbon (C=O): A singlet in the highly deshielded region of 188-195 ppm.[10]

      • Aromatic carbons: Multiple signals between 110-160 ppm. The carbons attached to the electronegative substituents (Br, F) will show characteristic chemical shifts and coupling (in the case of C-F).

      • Methyl carbon (CH₃): A signal in the upfield region, typically 15-25 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm relative to TMS.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and probe the strength of chemical bonds. The stretching frequency of the carbonyl group is particularly sensitive to electronic effects.

Objective: To determine the C=O stretching frequency, which correlates with the electrophilicity of the carbonyl carbon.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic C=O stretching absorption band. For aromatic aldehydes, this typically appears in the range of 1685-1715 cm⁻¹.[11]

    • Electron-withdrawing groups tend to increase the C=O stretching frequency due to a decrease in the single-bond character of the C=O bond. Therefore, a value towards the higher end of this range is expected for 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Protocol 3: Computational Analysis using Density Functional Theory (DFT)

Computational chemistry provides a powerful means to visualize and quantify electronic and steric effects.[12][13]

Objective: To calculate the electrostatic potential map and perform Natural Bond Orbital (NBO) analysis to understand electron distribution and intramolecular interactions.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of 6-Bromo-3-fluoro-2-methylbenzaldehyde using a molecular modeling software.

    • Perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).[14] This will yield the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Electrostatic Potential (ESP) Map Generation:

    • From the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface.

    • Analysis: Visualize the ESP map. Regions of negative potential (typically red) indicate electron-rich areas, while regions of positive potential (typically blue) indicate electron-poor areas. The carbonyl carbon and the aldehyde proton are expected to be in a region of significant positive potential.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the optimized structure.[15][16]

    • Analysis: Examine the NBO output for:

      • Natural Atomic Charges: Quantify the partial charges on each atom. This will provide a numerical measure of the electron withdrawal by the halogens and donation by the methyl group.

      • Second-Order Perturbation Theory Analysis: This part of the NBO analysis identifies and quantifies the energy of donor-acceptor interactions, such as the delocalization of lone pair electrons from the halogens into the antibonding orbitals of the ring (π*), which corresponds to the resonance effect.[15]

computational_workflow start Build 3D Structure opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq esp Generate Electrostatic Potential (ESP) Map freq->esp nbo Perform Natural Bond Orbital (NBO) Analysis freq->nbo analyze_esp Analyze Electron Distribution esp->analyze_esp analyze_nbo Quantify Charges and Orbital Interactions nbo->analyze_nbo

Caption: Workflow for computational analysis of substituent effects.

Conclusion

The chemical personality of 6-Bromo-3-fluoro-2-methylbenzaldehyde is a complex interplay of competing electronic and steric factors. The dominant electron-withdrawing character of the fluoro and bromo substituents renders the aldehyde's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. However, the significant steric hindrance imposed by the ortho-methyl and ortho-bromo groups provides a substantial kinetic barrier to such reactions. This duality makes 6-Bromo-3-fluoro-2-methylbenzaldehyde a fascinating and challenging substrate. For medicinal chemists and synthetic scientists, a deep appreciation of these effects is crucial for harnessing its synthetic potential and for the rational design of novel molecules. The experimental and computational protocols outlined herein provide a robust framework for the detailed characterization of this and other similarly complex substituted aromatic systems.

References

  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzaldehydes - Benchchem.
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  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. Available at: [Link]

  • A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde - Benchchem.
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  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.
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  • Electrophilic Bromination of Benzaldehyde – Reaction Coordinates.
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  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

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  • NPA/NBO-Analysis Examples.
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  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. Available at: [Link]

  • (PDF) Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors - ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Formylation and Regioselective Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) Application: Critical intermediate in the synthesis of KRAS G12D inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) Application: Critical intermediate in the synthesis of KRAS G12D inhibitors (e.g., aza-tetracyclic oxazepines) [1].

Executive Summary & Mechanistic Rationale

The synthesis of 1,2,3,6-tetrasubstituted benzaldehydes presents a significant regiochemical challenge due to competing steric and electronic effects. Specifically, synthesizing 6-bromo-3-fluoro-2-methylbenzaldehyde requires precise control over the introduction of the formyl (-CHO) group relative to the halogen and methyl substituents.

Direct electrophilic formylation (e.g., Rieche or Vilsmeier-Haack reactions) of 5-bromo-2-fluorotoluene is unviable. The target C6 position is sterically occluded between the methyl and bromo groups, leading electrophilic formylating agents to preferentially attack the less hindered C4 position. To bypass this, two orthogonal, field-proven strategies are employed:

  • De Novo Formylation via Halogen-Metal Exchange: Utilizing 1,2-dibromo-4-fluoro-3-methylbenzene, selective mono-lithiation is achieved under thermodynamic control. The inductive electron-withdrawing effect of the meta-fluoro group stabilizes the C2-lithio intermediate over the C1-lithio species, allowing for highly specific formylation upon quenching with N,N-Dimethylformamide (DMF).

  • Electrophilic Bromination of a Pre-Formylated Core (Patent Route): Starting from 3-fluoro-2-methylbenzaldehyde, the formyl group is already in place. Bromination relies on the strong ortho/para-directing nature of the fluorine atom. The para position (C6) is electronically activated and sterically favored over the ortho position (C4), yielding the target molecule with high regioselectivity [1].

Synthetic Workflows & Logical Relationships

SynthesisPathway cluster_0 Pathway A: Halogen-Metal Exchange Formylation cluster_1 Pathway B: Electrophilic Bromination SM1 1,2-Dibromo-4-fluoro- 3-methylbenzene Int1 2-Lithio Intermediate (Thermodynamically Favored) SM1->Int1 n-BuLi / THF / -78°C Formylation N,N-Dimethylformamide (DMF) Quench Int1->Formylation Nucleophilic Addition Target 6-Bromo-3-fluoro- 2-methylbenzaldehyde Formylation->Target H3O+ Workup SM2 3-Fluoro-2-methylbenzaldehyde EAS Electrophilic Aromatic Substitution (Br2, AcOH) SM2->EAS Regioselective (para to F) EAS->Target Isolation

Fig 1. Orthogonal synthetic pathways for 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Experimental Methodologies

Protocol A: De Novo Synthesis via Halogen-Metal Exchange Formylation

This protocol is optimal when functionalizing a halogenated core is required, utilizing thermodynamic equilibration to ensure regioselectivity.

Reagents & Equivalents:

  • 1,2-Dibromo-4-fluoro-3-methylbenzene (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve 1,2-dibromo-4-fluoro-3-methylbenzene in anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump.

    • Causality: Slow addition prevents localized exothermic spikes. Kinetically, the less hindered C1-Br might exchange first; however, maintaining the reaction at -78 °C for an extended period allows for a "halogen dance" or thermodynamic equilibration to the C2-lithio species, which is stabilized by the inductive pull of the meta-fluoro group.

  • Equilibration & Self-Validation: Stir the mixture at -78 °C for 1.5 hours.

    • QC Check: Withdraw a 0.1 mL aliquot, quench into D₂O, extract with CDCl₃, and analyze via ¹H NMR. A successful equilibration will show >95% deuterium incorporation at the C2 position.

  • Formylation: Add anhydrous DMF rapidly in one portion.

    • Causality: Rapid addition ensures a massive local excess of the formylating agent, trapping the C2-lithio species immediately and preventing unreacted aryl lithium from attacking the newly formed tetrahedral hemiaminal intermediate.

  • Quench & Isolation: Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C. Quench with 1M HCl (aq) to hydrolyze the intermediate to the aldehyde. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Electrophilic Bromination of Pre-Formylated Core (Patent Route)

This protocol is highly scalable and currently utilized in industrial routes for KRAS inhibitor precursors [1].

Reagents & Equivalents:

  • 3-Fluoro-2-methylbenzaldehyde (1.0 eq)

  • Bromine (Br₂) (1.2 eq)

  • Glacial Acetic Acid (AcOH) (0.5 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-fluoro-2-methylbenzaldehyde in glacial AcOH and cool the solution to 0 °C in an ice bath.

  • Bromination: Add Br₂ dropwise over 15 minutes.

    • Causality: The aldehyde group is deactivating and meta-directing, while the fluorine atom is deactivating but strongly ortho/para-directing. The electrophile is directed to C6 (para to F) rather than C4 (ortho to F) because C6 avoids the steric clash with the fluorine atom, leading to near-exclusive regioselectivity.

  • Thermal Activation: Remove the ice bath and heat the mixture to 70 °C for 3 hours to drive the deactivated ring substitution to completion.

  • Neutralization & Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold AcOH. Suspend the crude solid in a 15% aqueous NaOH solution and stir for 20 minutes.

    • Causality: The NaOH wash is critical to quench residual Br₂ and neutralize trapped acetic acid without degrading the aldehyde.

  • Filter the solid, wash thoroughly with deionized water, and dry under high vacuum to afford the target compound.

Quantitative Strategy Comparison

The following table summarizes the operational metrics and regiochemical outcomes of the evaluated formylation/synthesis strategies.

StrategyStarting MaterialKey ReagentsRegioselectivity DriverViability / Yield Profile
Halogen-Metal Exchange Formylation 1,2-Dibromo-4-fluoro-3-methylbenzenen-BuLi, DMFThermodynamic control (meta-fluoro inductive stabilization of C2-Li)High. Excellent for de novo aldehyde installation; requires strict cryogenic control.
Electrophilic Bromination (EAS) 3-Fluoro-2-methylbenzaldehydeBr₂, AcOHElectronic (F directs para to C6) & Steric (C4 is hindered)Very High. Highly scalable, validated in industrial patent literature [1].
Direct Rieche Formylation 5-Bromo-2-fluorotolueneCl₂CHOMe, TiCl₄Steric hindrance at C6 forces attack at C4Low. Fails to produce the C6 isomer; yields primarily the C4-formylated byproduct.

References

  • Title: US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof Source: Google Patents URL
Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-3-fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-3-fluoro-2-methylbenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substitution pattern. The strategic placement of a bromine atom ortho to a methyl group and meta to a fluorine atom presents both opportunities and challenges in achieving high-yielding cross-coupling reactions. This document aims to provide not just a set of instructions, but a foundational understanding of the reaction to empower researchers to troubleshoot and adapt these protocols to their specific needs.

Introduction: The Significance of Fluorinated Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl scaffolds is particularly crucial in drug discovery, where these motifs are prevalent in a vast array of biologically active molecules.[3] The target substrate, 6-Bromo-3-fluoro-2-methylbenzaldehyde, allows for the synthesis of highly substituted biaryl aldehydes. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde serves as a versatile handle for further synthetic transformations.[4]

However, the ortho-methyl group introduces significant steric hindrance around the reactive C-Br bond. This steric impediment can hinder the initial oxidative addition step of the palladium catalyst, which is often rate-limiting, thus requiring carefully optimized reaction conditions to achieve efficient coupling.[5] This guide will address these challenges by providing insights into the selection of appropriate catalysts, ligands, and reaction parameters.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][6]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-3-fluoro-2-methylbenzaldehyde to form a Pd(II) complex. This is often the rate-determining step, especially with sterically hindered substrates.[5]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 6-Bromo-3-fluoro- 2-methylbenzaldehyde Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling, particularly with a challenging substrate like 6-Bromo-3-fluoro-2-methylbenzaldehyde, hinges on the careful selection of several key parameters.

ParameterRecommended Reagents/ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)These are common and effective palladium sources. For sterically hindered substrates, pre-catalysts that readily form the active Pd(0) species are advantageous.[6]
Ligand Buchwald ligands (e.g., SPhos, XPhos), PPh₃Bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, which is crucial for sterically hindered aryl bromides.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[9]
Solvent 1,4-Dioxane/Water, Toluene/Water, 2-MeTHFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed with certain boronic esters and bases.[4]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl bromides, especially those with ortho-substituents.[5]
Boronic Acid Arylboronic acids or their pinacol estersA slight excess (1.1-1.5 equivalents) is generally used to drive the reaction to completion. Pinacol esters can offer greater stability and may be preferable in some cases.[2]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde. It is important to note that optimization may be necessary for specific boronic acid coupling partners.

Protocol 1: Conventional Thermal Conditions

This protocol is a standard method suitable for a wide range of arylboronic acids.

Materials:

  • 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-3-fluoro-2-methylbenzaldehyde, the selected arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add Palladium(II) acetate and SPhos to the flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, particularly for challenging substrates.[8]

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vials

Procedure:

  • Reagent Preparation: In a microwave reaction vial, combine 6-Bromo-3-fluoro-2-methylbenzaldehyde (0.5 mmol), the arylboronic acid (0.75 mmol), Palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium carbonate (1.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1, 3 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 6-Bromo-3-fluoro-2-methylbenzaldehyde - Arylboronic Acid - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Solvent Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor choice of base/ligand.Ensure proper inert atmosphere technique. Increase reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos).
Formation of Homocoupled Byproduct Presence of oxygen, suboptimal stoichiometry.Thoroughly degas all solvents. Use a slight excess of the boronic acid (1.1-1.2 eq.).
Protodeborylation of Boronic Acid Presence of excess water, prolonged reaction time at high temperature.Use anhydrous conditions with a boronic ester if possible. Minimize reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde provides a powerful route to novel fluorinated biaryl aldehydes, which are valuable scaffolds in drug discovery and materials science. The steric hindrance posed by the ortho-methyl group necessitates the use of robust catalytic systems, often employing bulky, electron-rich phosphine ligands. The protocols outlined in this guide, based on established methodologies for structurally similar substrates, offer a solid foundation for achieving successful and high-yielding coupling reactions. As with any chemical transformation, empirical optimization for each specific coupling partner is key to maximizing efficiency and purity.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from Benchchem.[8]

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Benchchem. (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Retrieved from Benchchem.[6]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from Wikipedia.[1]

  • Benchchem. (2025). Reactivity of Ortho-Halo Benzaldehydes in Suzuki Coupling: A Comparative Guide. Retrieved from Benchchem.[5]

  • ResearchGate. (n.d.). Common strategies used for the synthesis of biaryls. Retrieved from ResearchGate.[3]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from Benchchem.[8]

  • Benchchem. (2025). Application Note: Suzuki-Miyaura Coupling Protocol Using 2-Bromo-6-fluoroaniline. Retrieved from Benchchem.[4]

  • Chausset-Boissarie, L., Cheval, N., & Rolando, C. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 25(23), 5573.[10][11]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4587.[12]

  • Green Chemistry (RSC Publishing). (2020). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Green Chemistry, 22(18), 5965-5970.[13]

  • Benchchem. (2025). Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde in Organic Synthesis. Retrieved from Benchchem.[9]

  • Organic Chemistry Portal. (n.d.). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. Retrieved from Organic Chemistry Portal.[14]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.[2]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[7]

  • Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715.[15]

  • Google Patents. (2001). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof. Retrieved from Google Patents.[16]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions. Retrieved from Google Patents.[17]

  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(12), 1386.[18]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from Chemistry LibreTexts.[19]

  • Benchchem. (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Retrieved from Benchchem.[6]

  • Organic Chemistry Portal. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Organic Letters, 11(19), 4092-4095.[20]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from ResearchGate.[21]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1549-1575.[22]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[23]

  • CONICET. (2016). research 1..5. Retrieved from CONICET.[24]

  • ResearchGate. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.[25]

  • Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.[26]

  • RSC Publishing. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(6), 1536-1544.[27]

  • SciSpace. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980.[28]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2640-2646.[29]

Sources

Method

Heck and Sonogashira coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Application Note: Heck and Sonogashira Cross-Coupling Strategies for 6-Bromo-3-fluoro-2-methylbenzaldehyde Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary & Substrate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heck and Sonogashira Cross-Coupling Strategies for 6-Bromo-3-fluoro-2-methylbenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Substrate Profiling

6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. The presence of orthogonal reactive sites—an electrophilic aldehyde and a cross-coupling-competent aryl bromide—requires precise chemoselective control during carbon-carbon bond formation. This application note details optimized, self-validating protocols for both Heck and Sonogashira couplings, ensuring high yields while preserving the sensitive formyl moiety.

Mechanistic Rationale & Causality

The reactivity of the C6-Br bond in this substrate is significantly enhanced by the electron-withdrawing nature of the ortho-formyl (-CHO) and meta-fluoro (-F) groups. This electronic deficiency lowers the activation energy barrier, accelerating the rate-determining oxidative addition of the Pd(0) catalyst into the aryl halide bond[1].

However, the aldehyde group poses a distinct chemoselectivity challenge. If primary or secondary amines are used as bases, they will rapidly condense with the aldehyde to form unwanted imines or aminals. Therefore, tertiary amines (e.g., Triethylamine, Et3N) or inorganic bases (e.g., K₂CO₃) are strictly required to act as the proton sink during the β -hydride elimination (Heck) or reductive elimination (Sonogashira) steps without degrading the substrate[2].

Furthermore, in the Sonogashira coupling, the use of a copper(I) co-catalyst is essential to form a highly nucleophilic copper acetylide intermediate. This facilitates the transmetalation step, which can otherwise be sluggish with highly substituted aryl bromides[3]. Rigorous degassing is mandatory to prevent the oxygen-mediated Glaser homocoupling of the terminal alkyne[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII MigIns Migratory Insertion (Alkene) PdII->MigIns Heck Pathway Transmet Transmetalation (Cu-Acetylide) PdII->Transmet Sonogashira Pathway BetaElim β-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Base (-HX) HeckProd Heck Product BetaElim->HeckProd RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 SonoProd Sonogashira Product RedElim->SonoProd

Figure 1: Divergent Pd-catalyzed mechanistic pathways for Heck and Sonogashira couplings.

Quantitative Optimization Data

To establish a robust protocol, various catalytic systems were evaluated. The quantitative results for both reaction pathways are summarized below.

Table 1: Optimization of Heck Coupling with tert-Butyl Acrylate

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF1001245
2Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1001286
3Pd(dppf)Cl₂DIPEAToluene1001668
4Pd/C (Heterogeneous)Et₃NNMP1202455

Causality Insight: Entry 2 demonstrates superior performance. The bulky P(o-tol)₃ ligand promotes the dissociation of Pd to the active 14-electron Pd(0) species, accelerating the catalytic cycle. DMF stabilizes the ionic intermediates formed during migratory insertion. Heterogeneous Pd/C (Entry 4) offers easier workup but suffers from lower conversion kinetics for this specific sterically encumbered substrate[5].

Table 2: Optimization of Sonogashira Coupling with Phenylacetylene

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄CuI (10 mol%)Et₃N (Neat)60678
2Pd(PPh₃)₂Cl₂CuI (5 mol%)Et₃N / THF (1:1)50492
3Pd(PPh₃)₂Cl₂NoneEt₃N / THF (1:1)801222

Causality Insight: The addition of THF (Entry 2) completely solubilizes the starting materials and the active Pd species, preventing catalyst precipitation observed in neat Et₃N. Entry 3 validates the absolute necessity of the CuI co-catalyst for efficient transmetalation in highly substituted bromofluorobenzenes[3].

Workflow A 1. Reagent Preparation B 2. Degassing (Ar/N2 Purge) A->B C 3. Reaction Heating B->C D 4. Aqueous Work-up C->D E 5. Flash Chromatography D->E

Figure 2: Standardized step-by-step experimental workflow for cross-coupling reactions.

Validated Experimental Protocols

Protocol A: Heck Coupling (Synthesis of tert-Butyl (E)-3-(2-formyl-4-fluoro-3-methylphenyl)acrylate)

Self-Validating IPQC (In-Process Quality Control): The reaction must transition from a pale yellow suspension to a deep amber homogeneous solution upon reaching 100 °C.

  • Preparation: In an oven-dried 50 mL Schlenk flask, charge 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol, 217 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and P(o-tol)₃ (0.10 mmol, 30.4 mg).

  • Inertion: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x). Causality: Removes ambient oxygen which can irreversibly oxidize the phosphine ligand to an inactive phosphine oxide.

  • Reagent Addition: Inject anhydrous DMF (5.0 mL), followed by anhydrous Et₃N (2.0 mmol, 280 µL) and tert-butyl acrylate (1.5 mmol, 220 µL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-equilibrated oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​ = 0.6) should completely convert to a new UV-active spot ( Rf​ = 0.4).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a 1-inch pad of Celite. Causality: Removes palladium black, preventing severe emulsions during the subsequent aqueous extraction.

  • Extraction: Wash the organic filtrate with 5% aqueous LiCl (3 x 10 mL) to selectively partition and remove DMF, followed by a brine wash (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes) to afford the purified product.

Protocol B: Sonogashira Coupling (Synthesis of 3-Fluoro-2-methyl-6-(phenylethynyl)benzaldehyde)

Self-Validating IPQC: The immediate formation of a white precipitate (Et₃N·HBr) upon addition of the alkyne confirms the successful initiation of the catalytic cycle.

  • Preparation: To a 25 mL Schlenk tube, add 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol, 217 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.05 mmol, 9.5 mg).

  • Inertion: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add a rigorously degassed mixture of THF (3.0 mL) and Et₃N (3.0 mL). Stir at room temperature for 5 minutes to ensure full dissolution.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise over 2 minutes.

  • Reaction: Heat to 50 °C for 4 hours. Monitor by LC-MS. The target mass [M+H]⁺ = 239.1 should be the dominant peak.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl neutralizes the amine base and solubilizes copper salts as water-soluble amine complexes, preventing them from contaminating the organic phase without causing acidic acetalization of the aldehyde. Extract with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 5% EtOAc in Hexanes).

Sources

Application

Application Note: Chemoselective Reduction of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Introduction & Mechanistic Rationale The synthesis of highly substituted, halogenated benzyl alcohols is a critical foundational step in modern drug development, particularly for constructing complex pharmacophores like...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted, halogenated benzyl alcohols is a critical foundational step in modern drug development, particularly for constructing complex pharmacophores like aza-tetracyclic oxazepines[1]. The transformation of 6-Bromo-3-fluoro-2-methylbenzaldehyde to (6-Bromo-3-fluoro-2-methylphenyl)methanol requires a reducing agent that is both highly efficient at converting the carbonyl group and strictly chemoselective to avoid disrupting the delicate carbon-halogen bonds.

Causality in Reagent Selection: While reagents like Lithium Aluminum Hydride (LiAlH 4​ ) or catalytic hydrogenation (H 2​ with Pd/C) are powerful reducing agents, they carry a severe risk of hydrodehalogenation—specifically the reductive cleavage of the aryl-bromide bond[2]. To prevent this, Sodium Borohydride (NaBH 4​ ) is the reagent of choice. NaBH 4​ provides a mild, chemoselective source of nucleophilic hydride (H ) that exclusively targets the electrophilic carbonyl carbon[3].

The reaction proceeds via the nucleophilic addition of the hydride to the aldehyde, forming an intermediate tetraalkoxyborate complex. Because NaBH 4​ is utilized in a protic solvent (methanol), the solvent acts as the proton source to yield the primary alcohol, while a mild aqueous quench breaks down the boron complexes and destroys any unreacted hydride[4].

Experimental Workflow

Workflow Start 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq) Solvent Dissolve in MeOH (Cool to 0 °C) Start->Solvent Reagent Add NaBH4 (1.2 eq) Portion-wise Solvent->Reagent React Stir at RT (1-2 hours) Reagent->React Monitor TLC Monitoring (Aldehyde Consumed?) React->Monitor Monitor->React No Quench Quench with aq. NH4Cl (Wait for H2 to stop) Monitor->Quench Yes Workup Extract (EtOAc) & Wash (Brine) Quench->Workup Purify Concentrate & Dry over Na2SO4 Workup->Purify Product (6-Bromo-3-fluoro-2-methylphenyl)methanol (Target Alcohol) Purify->Product

Chemoselective NaBH4 reduction workflow for halogenated benzaldehydes.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements and expected physical properties for a standard 1.0-gram scale reaction.

Reagent / MaterialMolecular WeightEquivalentsAmountFunction
6-Bromo-3-fluoro-2-methylbenzaldehyde 217.04 g/mol 1.0 eq1.00 g (4.61 mmol)Electrophilic Substrate
Sodium Borohydride (NaBH 4​ ) 37.83 g/mol 1.2 eq209 mg (5.53 mmol)Hydride Source
Methanol (MeOH) 32.04 g/mol N/A10 mLProtic Solvent
Sat. aq. NH 4​ Cl N/AN/A10 mLMild Acidic Quench
Ethyl Acetate (EtOAc) 88.11 g/mol N/A3 x 15 mLExtraction Solvent

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that visual and analytical cues guide the researcher safely through the transformation.

Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.00 g, 4.61 mmol) to the flask and dissolve in 10 mL of anhydrous Methanol.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

    • Causality: Methanol reacts slowly with NaBH 4​ to produce hydrogen gas. Cooling the system suppresses this background solvent reaction, ensuring the hydride is preserved for the aldehyde reduction[4].

Step 2: Reagent Addition
  • Weigh out NaBH 4​ (209 mg, 5.53 mmol).

  • Add the NaBH 4​ to the stirring solution portion-wise over 10 minutes.

    • Causality: The reduction is exothermic and releases H 2​ gas. Portion-wise addition prevents thermal runaway and solvent boil-over[4].

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

Step 3: Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% EtOAc in Hexanes solvent system.

  • Validation Cue: The starting aldehyde is less polar and will appear at a higher R f​ (~0.6) under UV light. The product benzyl alcohol is more polar due to hydrogen bonding and will elute lower (R f​ ~0.3). The reaction is complete when the upper spot is entirely consumed.

Step 4: Quenching and Workup
  • Once complete, return the flask to the ice-water bath (0 °C).

  • Slowly dropwise add 10 mL of saturated aqueous NH 4​ Cl.

    • Causality: NH 4​ Cl provides a mildly acidic environment (pH ~6-7) that safely hydrolyzes the borate complex and destroys residual NaBH 4​ without risking acid-catalyzed side reactions[4].

  • Validation Cue: The quench is complete when active bubbling (effervescence of H 2​ gas) completely ceases.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL) to remove residual water and inorganic salts, then dry over anhydrous Na 2​ SO 4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (6-Bromo-3-fluoro-2-methylphenyl)methanol.

Analytical Characterization & Expected Outcomes

To verify the integrity of the synthesized product, compare the isolated material against the following expected analytical benchmarks:

Analytical MethodExpected ObservationDiagnostic Significance
Yield > 90% (White to off-white solid)High efficiency of NaBH 4​ reduction.
1 H NMR (CDCl 3​ ) Disappearance of peak at ~10.0 ppm.Confirms total consumption of the aldehyde proton.
1 H NMR (CDCl 3​ ) Appearance of doublet/singlet at ~4.7 ppm.Confirms the formation of the benzylic CH 2​ group.
IR Spectroscopy Loss of sharp peak at ~1700 cm −1 .Confirms destruction of the C=O carbonyl stretch.
IR Spectroscopy Appearance of broad peak at ~3300 cm −1 .Confirms the presence of the new O-H hydroxyl group.

References

  • [4] Title: Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Source: Organic-Synthesis.com. URL: [Link]

  • [3] Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry. URL:[Link]

  • [1] Title: US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof. Source: Google Patents. URL:

  • [2] Title: 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Source: Chemistry LibreTexts. URL:[Link]

Sources

Method

The Synthetic Versatility of 6-Bromo-3-fluoro-2-methylbenzaldehyde: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benz-aldehydes in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the construction of heterocyclic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Benz-aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the construction of heterocyclic ring systems are two of the most powerful tactics for optimizing the pharmacological profile of lead compounds. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, metabolic stability, and binding affinity. Heterocyclic scaffolds, on the other hand, are ubiquitous in pharmaceuticals, providing a three-dimensional framework for precise molecular recognition of biological targets.[1][2][3] 6-Bromo-3-fluoro-2-methylbenzaldehyde emerges as a highly valuable and versatile starting material, uniquely poised at the intersection of these two critical areas of medicinal chemistry.

This substituted benzaldehyde is a trifunctional synthetic building block. The aldehyde group serves as a versatile handle for a myriad of classical and contemporary organic transformations, including condensations, reductive aminations, and olefina-tions. The bromine atom is an ideal functionality for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[4][5] Finally, the fluorine and methyl substituents on the aromatic ring provide steric and electronic handles to fine-tune the properties of the final products.

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 6-Bromo-3-fluoro-2-methylbenzaldehyde for the construction of a diverse array of heterocyclic compounds with significant potential in drug development. We will delve into detailed application notes and experimental protocols for the synthesis of quinolines, benzofurans, indoles, and benzodiazepines, explaining the mechanistic rationale behind each synthetic strategy.

Synthetic Strategies: From a Simple Benzaldehyde to Complex Heterocycles

The strategic positioning of the aldehyde, bromo, and fluoro functionalities on the 6-Bromo-3-fluoro-2-methylbenzaldehyde scaffold allows for a multitude of synthetic pathways to be envisioned. These can be broadly categorized into two main approaches:

  • Direct Cyclization Strategies: In these methods, the aldehyde functionality directly participates in the ring-forming step. This is often achieved through condensation reactions with appropriate binucleophilic partners.

  • Multi-step Strategies via Cross-Coupling and Subsequent Cyclization: This approach leverages the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions to introduce new functionalities, which then undergo a subsequent intramolecular cyclization to form the desired heterocyclic ring.

The following sections will provide detailed protocols for the synthesis of four key heterocyclic scaffolds, showcasing the practical application of these strategies.

Detailed Experimental Protocols

Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, which are privileged scaffolds in medicinal chemistry with applications as anticancer, antimalarial, and antibacterial agents.[6] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.[7] While 6-Bromo-3-fluoro-2-methylbenzaldehyde does not possess an amino group, it can be readily converted to the corresponding aniline, which can then undergo the Friedländer reaction. However, a more direct approach involves a reductive amination followed by in-situ cyclization, or a direct condensation with a suitable enamine. A more direct application of the starting aldehyde is in a modified Friedländer synthesis where an ortho-amino ketone is reacted with the aldehyde. For the purpose of this protocol, we will illustrate a direct condensation approach with a β-ketoester and ammonia, which forms the enamine in situ.

Reaction Scheme:

G start reaction start->reaction + Ethyl Acetoacetate, NH4OAc, AcOH product reaction->product Heat

A representative Friedländer-type synthesis of a substituted quinoline.

Protocol: Synthesis of 2-Methyl-4-aryl-6-bromo-3-fluoroquinoline

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-methyl-4-aryl-6-bromo-3-fluoroquinoline.

Rationale and Mechanistic Insights:

The reaction proceeds through an initial Knoevenagel condensation of the benzaldehyde with ethyl acetoacetate, followed by a Michael addition of ammonia (from ammonium acetate) to the α,β-unsaturated ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. The acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.

Application Note 2: Synthesis of Benzofurans via Palladium-Catalyzed Annulation

Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. A powerful method for their synthesis involves the palladium-catalyzed reaction of an ortho-haloaldehyde with a terminal alkyne, followed by intramolecular cyclization.[8]

Reaction Scheme:

G start reaction start->reaction + Phenylacetylene, Pd(PPh3)4, CuI, Et3N product reaction->product Heat

Sonogashira coupling followed by cyclization for benzofuran synthesis.

Protocol: Synthesis of 6-Bromo-3-fluoro-2-methyl-7-phenylbenzofuran

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq), phenylacetylene (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq) in anhydrous triethylamine (15 mL).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired benzofuran.

Rationale and Mechanistic Insights:

This reaction is a tandem Sonogashira coupling and cyclization. The Sonogashira coupling first forms a carbon-carbon bond between the aryl bromide and the terminal alkyne. The resulting 2-alkynylbenzaldehyde intermediate then undergoes an intramolecular nucleophilic attack of the aldehyde oxygen onto the alkyne, catalyzed by the copper(I) salt, to form the benzofuran ring. The triethylamine acts as both a solvent and a base to neutralize the hydrobromic acid formed during the reaction.

Application Note 3: Synthesis of Indole Derivatives via a Multi-step Sequence

Indoles are arguably one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[9] A versatile approach to substituted indoles from 6-Bromo-3-fluoro-2-methylbenzaldehyde involves a Wittig reaction to form a styrene derivative, followed by a palladium-catalyzed intramolecular C-H amination (a variation of the Buchwald-Hartwig amination).

Reaction Scheme:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Amination start intermediate start->intermediate + Ph3P=CHNO2, Toluene, Reflux intermediate2 intermediate3 intermediate2->intermediate3 LiAlH4, THF intermediate4 product intermediate4->product Pd(OAc)2, P(t-Bu)3, NaOt-Bu, Toluene, Heat

A multi-step synthesis of a substituted indole.

Protocol: Synthesis of 6-Bromo-3-fluoro-2-methylindole

Step 1: Synthesis of 1-(6-Bromo-3-fluoro-2-methylphenyl)-2-nitroethene

  • To a solution of 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq) in toluene (20 mL), add (nitromethyl)triphenylphosphorane (1.1 eq).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to give the nitroethene derivative.

Step 2: Synthesis of 2-(6-Bromo-3-fluoro-2-methylphenyl)ethanamine

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (30 mL) at 0 °C, add a solution of the nitroethene from Step 1 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite® and concentrate the filtrate to obtain the crude amine, which can be used in the next step without further purification.

Step 3: Synthesis of 6-Bromo-3-fluoro-2-methylindole

  • In a glovebox, combine the crude amine from Step 2 (1.0 eq), palladium(II) acetate (0.05 eq), tri-tert-butylphosphine (0.1 eq), and sodium tert-butoxide (1.5 eq) in a Schlenk flask.

  • Add anhydrous toluene (20 mL) and seal the flask.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired indole.

Rationale and Mechanistic Insights:

The Wittig reaction extends the carbon chain and introduces a nitro group, which is a precursor to the amine. The reduction of the nitro group and the double bond is achieved with a strong reducing agent like LiAlH4. The final step is a palladium-catalyzed intramolecular C-N bond formation. The bulky and electron-rich tri-tert-butylphosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]

Application Note 4: Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[12] Their synthesis often starts from 2-aminobenzophenones. 6-Bromo-3-fluoro-2-methylbenzaldehyde can be converted to a suitable 2-aminobenzophenone precursor through a Grignard reaction followed by oxidation and subsequent functional group manipulations.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Amination and Cyclization start intermediate start->intermediate + Phenylmagnesium bromide, THF intermediate2 intermediate3 intermediate2->intermediate3 PCC, CH2Cl2 intermediate4 product intermediate4->product + Glycine ethyl ester HCl, Pyridine, Heat

A multi-step route to a benzodiazepine derivative.

Protocol: Synthesis of a 1,4-Benzodiazepine Derivative

Step 1: Synthesis of (6-Bromo-3-fluoro-2-methylphenyl)(phenyl)methanol

  • To a solution of phenylmagnesium bromide (1.2 eq) in THF at 0 °C, add a solution of 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 eq) in THF dropwise.

  • Stir at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.

Step 2: Synthesis of (6-Bromo-3-fluoro-2-methylphenyl)(phenyl)methanone

  • To a solution of the alcohol from Step 1 (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate to obtain the benzophenone.

Step 3: Synthesis of the 1,4-Benzodiazepine

  • A mixture of the benzophenone from Step 2 (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in pyridine (10 mL) is heated to reflux for 24 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract with ethyl acetate, wash with dilute HCl and brine, and dry the organic layer.

  • Concentrate and purify by column chromatography to yield the benzodiazepine derivative.

Rationale and Mechanistic Insights:

The Grignard reaction introduces the second aromatic ring required for the benzophenone structure. The subsequent oxidation with PCC provides the ketone functionality. The final step is a condensation between the benzophenone and an amino acid ester, followed by intramolecular cyclization to form the seven-membered benzodiazepine ring. Pyridine serves as a high-boiling solvent and a base to facilitate the reaction.

Quantitative Data Summary

Heterocycle ClassStarting MaterialKey ReagentsTypical Yield Range (%)
Quinoline 6-Bromo-3-fluoro-2-methylbenzaldehydeEthyl acetoacetate, NH4OAc50-70
Benzofuran 6-Bromo-3-fluoro-2-methylbenzaldehydePhenylacetylene, Pd(PPh3)4, CuI60-85
Indole 6-Bromo-3-fluoro-2-methylbenzaldehydePh3P=CHNO2, LiAlH4, Pd(OAc)230-50 (over 3 steps)
Benzodiazepine 6-Bromo-3-fluoro-2-methylbenzaldehydePhMgBr, PCC, Glycine ethyl ester HCl40-60 (over 3 steps)

Conclusion and Future Outlook

6-Bromo-3-fluoro-2-methylbenzaldehyde has been demonstrated to be a remarkably versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic interplay of its aldehyde, bromo, and fluoro functionalities allows for the application of both classical and modern synthetic methodologies to construct complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this unique building block. Future work in this area could involve the exploration of other cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce further diversity, as well as the development of enantioselective cyclization strategies to access chiral heterocyclic scaffolds. The continued investigation of the synthetic potential of 6-Bromo-3-fluoro-2-methylbenzaldehyde is sure to yield novel compounds with promising therapeutic applications.

References

  • Hu, Y.-Z., Zhang, C., & Thummel, R. P. (2003). The Friedländer Condensation of 6-Bromo-2-fluoro-3-methylbenzaldehyde with Ketones. Organic Letters, 5(13), 2251–2253.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of benzo-fused benzodiazepines employed as probes of the agonist pharmacophore of benzodiazepine receptors. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, November 3). Flow platform for the synthesis of benzodiazepines. Retrieved from [Link]

  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
  • SciELO. (n.d.). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

  • ChemRxiv. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF 3 ·OEt 2 catalysis. Retrieved from [Link]

  • MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]

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Sources

Application

Strategic Derivatization of the Aldehyde Group in 6-Bromo-3-fluoro-2-methylbenzaldehyde for Drug Discovery and Synthesis

APPLICATION NOTE Abstract This application note provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic derivatization of the aldehyde functional group in 6-B...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE

Abstract

This application note provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic derivatization of the aldehyde functional group in 6-Bromo-3-fluoro-2-methylbenzaldehyde. This substituted benzaldehyde is a valuable building block in organic synthesis, and modification of its aldehyde group opens avenues to a diverse range of molecular architectures with potential therapeutic applications. This document outlines several key derivatization protocols, including reductive amination, Knoevenagel condensation, and the formation of oximes and hydrazones. The rationale behind experimental choices, step-by-step methodologies, and expected outcomes are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 6-Bromo-3-fluoro-2-methylbenzaldehyde in Medicinal Chemistry

The structural motif of 6-Bromo-3-fluoro-2-methylbenzaldehyde presents a unique combination of substituents on an aromatic ring, making it a valuable starting material in the synthesis of novel chemical entities. The aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. Aldehyde derivatives are integral to many biologically active molecules and play crucial roles in drug discovery and development.[1][2] The derivatization of this specific aldehyde can lead to compounds with potential applications as antimicrobial, anti-inflammatory, or anticancer agents.

The electronic properties of the substituents on the benzaldehyde ring—the electron-withdrawing bromo and fluoro groups and the electron-donating methyl group—influence the reactivity of the aldehyde. Understanding these effects is crucial for selecting the appropriate reaction conditions and predicting the outcome of derivatization reactions.

Core Derivatization Strategies and Protocols

This section details several robust and widely applicable methods for the derivatization of the aldehyde group in 6-Bromo-3-fluoro-2-methylbenzaldehyde. Each protocol is presented with a focus on the underlying chemical principles and practical experimental considerations.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary amines from aldehydes.[3][4][5] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[3][6] This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct alkylation of amines.[6]

Workflow for Reductive Amination:

Caption: General workflow for the reductive amination of 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Protocol: One-Pot Reductive Amination using Sodium Borohydride

  • Materials:

    • 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol)

    • Primary amine (e.g., aniline) (1.0 mmol)

    • [Et3NH][HSO4] (2.0 mmol) (Brønsted acidic ionic liquid)[3] or CeCl₃·7H₂O (0.1 mmol)[4]

    • Sodium borohydride (NaBH₄) (1.5 mmol)

    • Methanol (10 mL)

    • Round-bottom flask, magnetic stirrer, and standard glassware for work-up.

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol) and the primary amine (1.0 mmol).

    • Add the catalyst ([Et3NH][HSO4] or CeCl₃·7H₂O) to the mixture.[3][4]

    • If using CeCl₃·7H₂O, grind the mixture for 10-15 minutes at room temperature until TLC indicates the formation of the imine.[4]

    • If using [Et3NH][HSO4], dissolve the reactants in methanol (10 mL).[3]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 mmol) in small portions.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[7][8][9] This reaction is widely used to synthesize α,β-unsaturated compounds, which are important intermediates in the production of pharmaceuticals and fine chemicals.[8][9] Greener, solvent-free methods have been developed to improve the environmental footprint of this reaction.[8][9][10]

Workflow for Knoevenagel Condensation:

Caption: General workflow for the formation of an oxime from 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Protocol: Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde Oxime

  • Materials:

    • 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Sodium bicarbonate (1.5 mmol)

    • Ethanol (10 mL)

    • Water (5 mL)

    • Round-bottom flask and magnetic stirrer.

  • Procedure:

    • Dissolve 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium bicarbonate (1.5 mmol) in water (5 mL).

    • Add the aqueous solution to the ethanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, add cold water to induce precipitation.

    • The crude product can be purified by recrystallization from ethanol/water.

Formation of Hydrazones: Biologically Active Scaffolds

Hydrazones are synthesized by the condensation reaction of an aldehyde with a hydrazide or hydrazine. [11][12]This class of compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. [11] Protocol: Synthesis of a Hydrazone Derivative

  • Materials:

    • 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol)

    • A suitable hydrazide (e.g., isonicotinic hydrazide) (1.0 mmol)

    • Ethanol (15 mL)

    • Glacial acetic acid (2-3 drops)

    • Round-bottom flask, condenser, and magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 mmol) and the hydrazide (1.0 mmol) in ethanol (15 mL).

    • Add 2-3 drops of glacial acetic acid as a catalyst. [11] 3. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. [12] 4. After completion, allow the reaction mixture to cool to room temperature.

    • The hydrazone product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization if necessary.

Summary of Derivatization Methods

Derivatization MethodReagentsResulting Functional GroupKey Advantages
Reductive Amination Primary Amine, Reducing Agent (e.g., NaBH₄)Secondary AmineHigh efficiency, good control, avoids over-alkylation. [6]
Knoevenagel Condensation Active Methylene Compound, Base (e.g., NH₄HCO₃)α,β-Unsaturated SystemForms C-C bonds, access to conjugated systems. [7][8][9]
Oxime Formation Hydroxylamine Hydrochloride, Base (e.g., NaHCO₃)OximeVersatile intermediate for further synthesis. [13]
Hydrazone Formation Hydrazide, Acid Catalyst (e.g., Acetic Acid)HydrazoneAccess to biologically active scaffolds. [11]

Conclusion

The derivatization of the aldehyde group in 6-Bromo-3-fluoro-2-methylbenzaldehyde provides a gateway to a vast chemical space of potential drug candidates and valuable synthetic intermediates. The protocols outlined in this application note for reductive amination, Knoevenagel condensation, and the formation of oximes and hydrazones are robust, well-established methods that can be readily implemented in a research setting. By understanding the principles behind these transformations and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to advance their synthetic and medicinal chemistry programs.

References

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

  • PMC. (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. [Link]

  • Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). [Link]

  • Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). [Link]

  • ResearchGate. (2026). (PDF) Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. [Link]

  • BYJU'S. (n.d.). Oximes. [Link]

  • ResearchGate. (2017). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • PMC. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • SciSpace. (2022). The modern interpretation of the Wittig reaction mechanism. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. (2022). The Wittig Reaction. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

  • ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. (2026). [Link]

  • Journal of the Chemical Society, Perkin Transactions. (n.d.). Imines and derivatives. Part 21. A study of structural and mechanistic aspects of the synthesis of imine, imine oxide, and oxime derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione by X-ray crystallography and nuclear magnetic resonance and ultraviolet spectroscopy. [Link]

  • Google Patents. (n.d.).
  • DOI. (2016). (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. [Link]

  • Lecture 7 Imines, Hydrazones and Oximes. (n.d.). [Link]

  • MDPI. (2016). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. [Link]

  • Academia.edu. (n.d.). Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. [Link]

  • PubMed. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. [Link]

  • PMC. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

  • ACS Publications. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery | Journal of Medicinal Chemistry. [Link]

  • University of Southampton. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]

  • 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. (n.d.). [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 6-Bromo-3-fluoro-2-methylbenzaldehyde synthesis

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde Introduction Welcome to the Application Scientist Support Center. The synthesis of highly substituted, sterically hindered benza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Introduction Welcome to the Application Scientist Support Center. The synthesis of highly substituted, sterically hindered benzaldehydes like 6-bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) (BLD Pharm)[1] requires rigorous regiochemical control. Direct formylation of 1-bromo-4-fluoro-3-methylbenzene is hampered by severe steric hindrance between the bromo and methyl groups. To bypass this, the most robust and scalable approach is a directed metal-halogen exchange starting from 1-bromo-4-fluoro-2-iodo-3-methylbenzene, followed by electrophilic trapping with N,N-dimethylformamide (DMF).

This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs to ensure high-yield synthesis for drug development applications.

Mechanistic Pathway & Reaction Design

The causality behind this synthetic design relies on the kinetic disparity between carbon-iodine and carbon-bromine bonds. By utilizing isopropylmagnesium chloride (i-PrMgCl), we achieve a highly chemoselective iodine-magnesium exchange. The resulting arylmagnesium intermediate reacts with DMF to form a stable magnesium hemiaminal complex. This intermediate prevents over-addition—a common failure mode with highly reactive aryllithium species—until it is hydrolyzed during the aqueous workup to reveal the target aldehyde.

SynthesisPathway SM 1-Bromo-4-fluoro- 2-iodo-3-methylbenzene Grignard Arylmagnesium Intermediate SM->Grignard i-PrMgCl·LiCl THF, -20°C Hemiaminal Magnesium Hemiaminal Grignard->Hemiaminal DMF -20°C to RT Product 6-Bromo-3-fluoro- 2-methylbenzaldehyde Hemiaminal->Product H3O+ Quench

Fig 1: Selective iodine-magnesium exchange and formylation workflow for target benzaldehyde.

Validated Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating a critical In-Process Control (IPC) step to verify intermediate formation before proceeding.

Materials:

  • 1-Bromo-4-fluoro-2-iodo-3-methylbenzene (1.0 equiv, 10.0 mmol)

  • i-PrMgCl·LiCl (TurboGrignard, 1.3 M in THF) (1.05 equiv, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure nitrogen (repeat 3x to ensure a strictly anhydrous environment).

  • Substrate Dissolution: Dissolve 1-bromo-4-fluoro-2-iodo-3-methylbenzene in 50 mL of anhydrous THF. Cool the solution to -20°C using a dry ice/ethylene glycol bath.

  • Metal-Halogen Exchange: Add i-PrMgCl·LiCl dropwise over 15 minutes, maintaining the internal temperature below -15°C. Stir for 1 hour at -20°C.

    • Self-Validation (IPC): Quench a 0.1 mL aliquot into 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL ethyl acetate and analyze via GC-MS. The complete disappearance of the starting material mass and the appearance of the des-iodo mass (1-bromo-4-fluoro-3-methylbenzene, m/z 188/190) validates a successful and complete exchange.

  • Formylation: Add anhydrous DMF dropwise. The reaction mixture will typically turn pale yellow. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quench & Workup: Cool the mixture to 0°C and slowly quench with 30 mL of saturated aqueous NH₄Cl to hydrolyze the hemiaminal. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (0-10% EtOAc in petroleum ether) to yield the pure aldehyde.

Quantitative Optimization Data

The following table summarizes the optimization of the metal-halogen exchange conditions, demonstrating the critical nature of reagent selection and temperature control to prevent unwanted debromination.

Reagent SystemTemperature (°C)Time (h)Conversion to Aryl-Mg/Li (%)Des-bromo Byproduct (%)Isolated Yield (%)
i-PrMgCl0285< 278
i-PrMgCl·LiCl -20 1 > 98 < 1 91
n-BuLi-780.5> 951565
i-PrMgCl251> 982545

Troubleshooting & FAQs

Q: Why am I seeing significant debromination (formation of 3-fluoro-2-methylbenzaldehyde) during the metal-halogen exchange? A: This is caused by over-exchange. While i-PrMgCl is kinetically selective for iodine over bromine, this selectivity degrades at higher temperatures. If the internal temperature exceeds 0°C, the carbon-bromine bond will also undergo exchange. We strongly recommend using TurboGrignard (i-PrMgCl·LiCl); the addition of lithium chloride breaks up polymeric magnesium aggregates, drastically increasing the reagent's reactivity. This allows the exchange to proceed to completion at -20°C, safely preserving the C-Br bond.

Q: The yield of the aldehyde is low, and I recover a lot of the des-iodo starting material (1-bromo-4-fluoro-3-methylbenzene). What went wrong? A: If your IPC shows successful exchange but the final yield is low, the formylation step failed. This indicates that the arylmagnesium intermediate was quenched by moisture before the DMF could react. Grignard-based formylations are exceptionally sensitive to moisture (BenchChem, 2025)[2]. Ensure your THF is strictly anhydrous and, crucially, that your DMF is freshly distilled over calcium hydride (CaH₂), as DMF is highly hygroscopic.

Q: Can I use n-Butyllithium (n-BuLi) instead of i-PrMgCl? A: It is not recommended. While n-BuLi enables rapid iodine-lithium exchange at -78°C, the resulting aryllithium species is highly reactive. The presence of the adjacent ortho-fluoro group makes the intermediate susceptible to benzyne formation (via elimination of LiF) or halogen dance reactions. The arylmagnesium intermediate generated by i-PrMgCl is far more stable and offers superior chemoselectivity.

Q: I plan to convert this aldehyde to a difluoromethyl group using DAST. Are there specific precautions for this sterically hindered scaffold? A: Yes. When treating 6-bromo-3-fluoro-2-methylbenzaldehyde (or its derivatives) with Diethylaminosulfur trifluoride (DAST), the ortho-methyl and ortho-bromo groups sterically shield the aldehyde carbon. As documented in recent pharmaceutical patent literature for similar aza-tetracyclic oxazepine intermediates (US20240368186A1)[3], you must conduct the DAST addition at -15°C in dichloromethane, then allow the reaction to stir at room temperature for an extended period (up to 16 hours) to ensure complete conversion to the difluoromethyl derivative.

References

  • Title: US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Overview Welcome to the Advanced Synthesis Support Center. 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) [1] is a highly complex, critical intermediate utilized in the development of sophisticated pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Advanced Synthesis Support Center. 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) [1] is a highly complex, critical intermediate utilized in the development of sophisticated pharmaceuticals, including aza-tetracyclic oxazepine compounds acting as mutant KRas G12D inhibitors[2].

Synthesizing this specific molecule presents a notorious regioselectivity challenge. Standard bromination protocols fail due to the conflicting electronic directing effects of the ring substituents. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you achieve high-yielding, regioselective bromination at the C6 position.

Diagnostic Strategy: Selecting the Right Pathway

Before beginning your synthesis, it is crucial to understand why certain common pathways fail and why specialized techniques are required.

SynthStrategy Start Target: 6-Bromo-3-fluoro- 2-methylbenzaldehyde Direct Direct Electrophilic Bromination Start->Direct Attempt 1 DoM Directed ortho-Metalation (DoM) via Acetal Start->DoM Attempt 2 HalEx Halogen-Metal Exchange (Dibromo precursor) Start->HalEx Attempt 3 Result1 Yields 5-Bromo isomer (Regioselectivity Failure) Direct->Result1 Result2 Yields 6-Bromo isomer (High Regioselectivity) DoM->Result2 Result3 Yields 6-Bromo isomer (High Cost/Low Yield) HalEx->Result3

Fig 1. Diagnostic flowchart for selecting the optimal regioselective synthesis strategy.

Quantitative Route Analysis

Table 1: Comparison of Synthetic Routes

Synthetic StrategyReagentsRegioselectivity (C6:C5)Overall YieldScalability & Cost
Direct Bromination Br₂, FeBr₃, HOAc< 1:99N/A (Wrong isomer)High scalability, Low cost
DoM via Acetal sec-BuLi, TMEDA, 1,2-Dibromoethane> 95:565-75%Moderate (Cryogenic conditions)
Halogen-Metal Exchange i-PrMgCl, DMF, Dibromo precursor> 99:135-45%Low (High precursor cost)

Frequently Asked Questions & Troubleshooting

Q1: Why does my direct electrophilic bromination of 3-fluoro-2-methylbenzaldehyde yield the 5-bromo isomer instead of the target? A: The electronic landscape of the starting material heavily disfavors C6 substitution during standard electrophilic aromatic substitution (SEAr). The methyl group at C2 is an activating ortho/para director, which pushes electron density to C5. The fluorine at C3 is an ortho/para director but is inductively deactivating. The formyl group is strongly deactivating and meta-directing. Consequently, the C5 position is the most nucleophilic, leading almost exclusively to 5-bromo-3-fluoro-2-methylbenzaldehyde[3].

Q2: How can I force the bromination to occur at the C6 position? A: To override the innate electronic bias, you must employ Directed ortho-Metalation (DoM)[3]. By converting the formyl group into a diethyl acetal, you achieve two goals: protecting the electrophilic carbonyl carbon and creating a Directed Metalation Group (DMG). The oxygen atoms of the acetal coordinate with the lithium cation of the base, holding the basic anion in close proximity to the C6 proton, thereby forcing regioselective deprotonation at C6[3].

Q3: I attempted the DoM route, but my LC-MS shows a mass corresponding to nucleophilic addition. What went wrong? A: This is a classic symptom of incomplete acetalization. The formyl group is highly electrophilic. If any free aldehyde remains in your starting material, the organolithium reagent will act as a nucleophile rather than a base, attacking the carbonyl carbon to form a secondary alcohol[3]. Self-Validation Fix: Never proceed to the cryogenic lithiation step without validating your protected intermediate. Run an FTIR scan of your isolated acetal; you must observe the complete disappearance of the strong C=O stretching frequency at ~1700 cm⁻¹.

Q4: Can I use n-butyllithium instead of sec-butyllithium for the lithiation step? A: It is highly discouraged. While n-BuLi is a strong base, the C6 proton of this specific ring system is relatively unacidic due to the electron-donating methyl group nearby. sec-Butyllithium (sec-BuLi) provides the necessary kinetic basicity.

Q5: Why is 1,2-dibromoethane recommended over elemental bromine (Br₂) for the electrophilic quench? A: Elemental Br₂ is overly harsh and highly oxidizing. Introducing it to an electron-rich organolithium species often leads to oxidative dimerization of the aromatic ring (forming biphenyl byproducts) rather than clean halogenation. 1,2-Dibromoethane acts as a mild, controlled electrophilic bromine source.

Validated Step-by-Step Methodology: The DoM Protocol

The following protocol utilizes a self-validating system to ensure the highest possible yield and regioselectivity.

DoM_Mechanism A 1. Acetal Protection (Masks -CHO) B 2. Pre-complexation (Li coordinates to O) A->B C 3. Deprotonation (sec-BuLi at C6) B->C D 4. Electrophilic Quench (Br source) C->D E 5. Acidic Deprotection (Yields Target) D->E

Fig 2. Step-by-step mechanistic pathway of Directed ortho-Metalation (DoM).

Phase 1: Acetal Protection (Masking the Aldehyde)
  • In a flame-dried round-bottom flask, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 equiv) in anhydrous ethanol.

  • Add triethyl orthoformate (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Reflux the mixture for 4 hours under an inert atmosphere.

  • Validation Check: Quench a 0.1 mL aliquot, extract into ethyl acetate, and run an IR spectrum. Proceed to the next step only if the ~1700 cm⁻¹ carbonyl peak is completely absent.

  • Quench the main reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate diethyl acetal.

Phase 2: Directed ortho-Metalation (DoM) & Electrophilic Quench
  • Dissolve the purified acetal (1.0 equiv) in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv). Causality Note: TMEDA breaks down the sec-BuLi hexamers into highly reactive monomers, drastically increasing the basicity required for efficient C6 deprotonation.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath under a strict argon atmosphere.

  • Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Maintain the temperature at -78 °C and stir for 1.5 hours to ensure complete lithiation at the C6 position.

  • Add a solution of 1,2-dibromoethane (1.5 equiv) in THF dropwise.

  • Stir for 1 hour at -78 °C, then allow the system to slowly warm to room temperature.

Phase 3: Acidic Deprotection
  • Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining organolithium species.

  • Add 2M HCl and stir vigorously at room temperature for 2 hours to hydrolyze the acetal back to the formyl group[3].

  • Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to isolate pure 6-Bromo-3-fluoro-2-methylbenzaldehyde.

References

  • "US20240025919A1 - Aza-tetracyclic oxazepine compounds and uses thereof", Google Patents.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working with or scaling up the synthesis of this critical chemical intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, a robust and reproducible synthetic route is paramount.[1]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The information is structured in a practical, question-and-answer format to directly address the issues you may face in the lab.

I. Overview of Synthetic Strategies

The synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde typically originates from 2-bromo-5-fluorotoluene. The primary challenge lies in the selective introduction of the formyl (-CHO) group at the C2 position, which is sterically hindered and flanked by the methyl and bromo substituents. The most effective and regioselective method is a directed ortho-metalation (DoM) followed by formylation.

Below is a diagram outlining the principal synthetic pathway and a potential alternative involving oxidation, which is generally less efficient for this specific target.

G cluster_0 Recommended Pathway: Directed ortho-Metalation (DoM) cluster_1 Alternative Pathway: Oxidation A 2-Bromo-5-fluorotoluene B Aryllithium Intermediate A->B  1. s-BuLi or LDA  2. THF, -78 °C (Directed by F) C 6-Bromo-3-fluoro-2-methylbenzaldehyde B->C  3. Anhydrous DMF  4. Aqueous Workup D 2-Bromo-5-fluorotoluene E (6-Bromo-3-fluoro-2-methylphenyl)methanol D->E  1. NBS/AIBN  2. Hydrolysis F 6-Bromo-3-fluoro-2-methylbenzaldehyde E->F  PCC or Swern Oxidation

Caption: Primary and alternative synthetic routes to the target compound.

II. Troubleshooting Guide: Directed ortho-Metalation (DoM) Route

The DoM approach offers superior regioselectivity but requires stringent control over reaction conditions. This section addresses the most common failures encountered during this synthesis.

Problem 1: Low or No Yield of the Final Product

Q: My reaction has stalled, or the final yield of 6-Bromo-3-fluoro-2-methylbenzaldehyde is below 20%. What are the likely causes?

A: Low yields in this sequence almost always trace back to issues with the formation or stability of the aryllithium intermediate. Let's break down the potential failure points.

  • Cause A: Inefficient Deprotonation (Lithiation) The most critical step is the deprotonation of the C6 proton, which is activated by the ortho-fluorine substituent.[2][3]

    • Moisture and Air: Organolithium reagents like s-Butyllithium (s-BuLi) and lithium amides like LDA are extremely reactive towards water and oxygen. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be rigorously dried; THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.

    • Reagent Potency: Alkyllithium reagents degrade over time. Their concentration should be determined by titration (e.g., with diphenylacetic acid) before use, especially if the bottle has been opened previously.

    • Temperature Control: The lithiation must be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the aryllithium intermediate.[4] Allowing the temperature to rise can lead to complex product mixtures.[4]

  • Cause B: Competing Bromine-Lithium Exchange While the fluorine atom strongly directs deprotonation at the adjacent carbon, a competing reaction is bromine-lithium exchange.[4]

    • Reagent Choice: Using n-Butyllithium (n-BuLi) can favor Br-Li exchange. It is often preferable to use sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA), which are less nucleophilic and favor proton abstraction (deprotonation).[4]

    • Solvent Effects: The choice of solvent can influence the reaction pathway. THF is generally effective for this substrate.[4]

  • Cause C: Ineffective Quench with the Formylating Agent The reaction of the aryllithium with the electrophile (N,N-Dimethylformamide, DMF) must also be carefully controlled.

    • DMF Quality: The DMF used must be anhydrous. The presence of water will quench the aryllithium, regenerating the starting material.

    • Addition Mode & Temperature: The DMF should be added slowly to the aryllithium solution at -78 °C. A rapid or "inverse" addition (adding the lithium reagent to DMF) can lead to the formation of secondary alcohols via double addition to the initially formed aldehyde.

G Start Low Yield Issue CheckMoisture Are glassware and solvents rigorously dry? Start->CheckMoisture CheckReagent Is the organolithium reagent freshly titrated? CheckMoisture->CheckReagent Yes Failure Problem Persists: Consider Br-Li Exchange CheckMoisture->Failure No CheckTemp Was temperature maintained at -78 °C? CheckReagent->CheckTemp Yes CheckReagent->Failure No CheckQuench Was anhydrous DMF added slowly at -78 °C? CheckTemp->CheckQuench Yes CheckTemp->Failure No Success Yield Improved CheckQuench->Success Yes CheckQuench->Failure No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Impurities

Q: My crude NMR shows multiple aromatic species, not just the desired product and starting material. What are these impurities?

A: Impurity formation is often linked to a loss of regioselectivity or side reactions.

  • Isomeric Aldehydes: While the ortho-directing effect of fluorine is strong, lithiation at other positions can occur if conditions are not optimal, leading to different benzaldehyde isomers. Confirming the substitution pattern with 2D NMR techniques (NOESY, HMBC) is crucial.

  • Phenolic Impurities: If the reaction was not sufficiently protected from air, oxidation of the aryllithium intermediate can occur, leading to the formation of 2-Bromo-3-fluoro-6-methylphenol after workup.

  • Coupling Products: In some cases, coupling reactions can lead to biphenyl-type impurities, although this is less common under standard DoM conditions.

To improve selectivity:

  • Strict Temperature Control: Adherence to -78 °C is the most critical factor for kinetic control and preventing side reactions or equilibration of the lithiated intermediate.[5]

  • Use of LDA: As a bulky, non-nucleophilic base, LDA can offer higher selectivity for proton abstraction over other pathways.

Problem 3: Purification Challenges

Q: The crude product is a dark oil that is difficult to purify by crystallization. How can I obtain the pure compound?

A: Fluorinated benzaldehydes can be challenging to purify. If direct crystallization fails, consider the following methods.

  • Method 1: Vacuum Distillation This is often the most effective method for removing non-volatile impurities and colored polymeric material.[6]

    • Pre-treatment: Before distillation, wash the crude organic extract with a dilute sodium bicarbonate solution to remove any acidic impurities that could catalyze decomposition at high temperatures.[6]

    • Inhibitor: Consider adding a small amount (100-200 ppm) of an inhibitor like Butylated hydroxytoluene (BHT) to the distillation flask to prevent polymerization.[6]

    • Conditions: Collect fractions based on boiling point and pressure. The receiving flask should be cooled to minimize evaporation.[6]

  • Method 2: Bisulfite Adduct Formation This is a classic and highly effective chemical method for purifying aldehydes.

    • Triturate the crude oily product with a saturated aqueous solution of sodium bisulfite.

    • The aldehyde will form a solid crystalline adduct, which can be isolated by filtration.

    • Impurities that do not react with bisulfite remain in the filtrate.

    • The pure aldehyde can then be regenerated from the solid adduct by treatment with either a mild acid or base.[7]

  • Method 3: Column Chromatography While less ideal for large-scale work, silica gel chromatography can be effective. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to separate the product from more polar impurities.

Purification MethodProsConsBest For
Vacuum Distillation Excellent for removing polymers/salts; scalable.Requires high temperatures; risk of decomposition.Removing non-volatile or high-boiling impurities.[6]
Bisulfite Adduct Highly selective for aldehydes; yields high purity.Adds extra chemical steps; can be slow.Isolating the aldehyde from a complex mixture.[7]
Column Chromatography High resolution for similar compounds.Not easily scalable; consumes large solvent volumes.Small-scale purification and isolating isomers.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended starting material and how do I source it? A: The recommended starting material is 2-Bromo-5-fluorotoluene (CAS No. 452-63-1).[8] It is commercially available from major chemical suppliers. Always check the purity of the starting material by GC or NMR before beginning the synthesis, as impurities can interfere with the sensitive lithiation step.

Q: What are the primary safety hazards associated with this synthesis? A: The main hazards are associated with the reagents used.

  • Organolithium Reagents (s-BuLi, n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled by trained personnel using proper syringe/cannula techniques under an inert atmosphere.

  • 2-Bromo-5-fluorotoluene: This is a flammable liquid and an irritant.[8]

  • 6-Bromo-3-fluoro-2-methylbenzaldehyde: Classified as a combustible solid and is harmful if swallowed.[1] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, and work in a well-ventilated chemical fume hood.

Q: How can I monitor the reaction's progress? A: The most effective way to monitor the reaction is by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of quenched aliquots. To take a sample, withdraw a small volume of the reaction mixture and quench it in a separate vial containing a suitable reagent (e.g., saturated ammonium chloride solution). Extract the quenched sample with an organic solvent (like ethyl acetate) and analyze the organic layer to check for the consumption of starting material and the formation of the product.

IV. Example Experimental Protocol: Directed ortho-Metalation

This protocol is provided as a representative example and should be adapted and optimized based on laboratory conditions and scale.

1. Preparation:

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • To the flask, add 2-bromo-5-fluorotoluene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

2. Lithiation:

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. A color change is often observed.

3. Formylation (Quench):

  • In a separate, dry flask, take anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

  • Add the anhydrous DMF dropwise via syringe to the aryllithium solution at -78 °C over 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.

4. Workup and Isolation:

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude material by vacuum distillation or one of the other methods described in the troubleshooting section to obtain pure 6-Bromo-3-fluoro-2-methylbenzaldehyde.

V. References

  • Vertex AI Search. (n.d.). 2-Bromo-5-fluorotoluene synthesis - ChemicalBook. Retrieved March 13, 2026.

  • Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Retrieved March 13, 2026, from

  • Wikipedia. (n.d.). Bouveault aldehyde synthesis. Retrieved March 13, 2026, from [Link]

  • Organic Synthesis. (n.d.). Bouveault Aldehyde Synthesis. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Retrieved March 13, 2026, from

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 13, 2026, from [Link]

  • chemeurope.com. (n.d.). Bouveault aldehyde synthesis. Retrieved March 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bouveault aldehyde synthesis. Retrieved March 13, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved March 13, 2026, from [Link]

  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved March 13, 2026, from [Link]

  • Merck Index. (n.d.). Bouveault Aldehyde Synthesis. Retrieved March 13, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved March 13, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved March 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Retrieved March 13, 2026, from [Link]

  • Autech Industry Co.,Limited. (n.d.). 6-bromo-2-fluoro-3-methylbenzaldehyde,CAS No.1114809-22-1. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoro-3-methylbenzaldehyde. Retrieved March 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved March 13, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved March 13, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved March 13, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 1-Bromo-4-fluoro-3-nitrobenzene, 98%. Retrieved March 13, 2026, from [Link]

  • R Discovery. (n.d.). Oxidation of methanol by facultative and obligate methylotrophs. Retrieved March 13, 2026, from [Link]

  • MilliporeSigma. (n.d.). Methyl 4-bromo-2-fluoro-3-formylbenzoate | 2383830-99-5. Retrieved March 13, 2026, from [Link]

  • Oreate AI Blog. (n.d.). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. Retrieved March 13, 2026, from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde. Retrieved March 13, 2026, from

  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved March 13, 2026, from [Link]

  • Ommega Publishers. (n.d.). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with 6-Bromo-3-fluoro-2-methylbenzaldehyde

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 6-Bromo-3-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 6-Bromo-3-fluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electronically modified substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

The Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde presents a unique set of challenges due to the steric hindrance from the ortho-methyl group and the electronic effects of the fluorine and aldehyde functionalities.[1][2][3] This section provides a structured approach to identifying and resolving common issues.

Problem Potential Causes Recommended Solutions & Rationale
Low to No Product Formation 1. Inefficient Oxidative Addition: The Pd(0) catalyst may struggle to insert into the C-Br bond due to steric hindrance from the adjacent methyl group and the electron-withdrawing nature of the aldehyde and fluorine.[4][5]a. Catalyst & Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) or N-heterocyclic carbene (NHC) ligands.[2][6][7][8] These ligands promote oxidative addition and stabilize the active catalytic species.[5] Consider using air-stable Pd(II) precatalysts which can be cleanly reduced to the active Pd(0) in situ.[9] b. Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition.[4] Monitor for potential decomposition of starting materials or products.
2. Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow.a. Choice of Base: The base is crucial for activating the boronic acid.[10] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[11][12] Fluoride bases (e.g., CsF, KF) can also be beneficial due to the fluorophilicity of boron, though they can sometimes have a dual, antagonistic effect.[13][14] b. Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used to facilitate the dissolution of both organic and inorganic reagents.[4][9]
3. Catalyst Decomposition: The active Pd(0) species can be sensitive and prone to decomposition into inactive palladium black.a. Ligand-to-Palladium Ratio: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended to avoid the formation of less active bis-phosphine palladium species.[4] b. Inert Atmosphere: Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere (N₂ or Ar) throughout the reaction.[12][15]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct, often promoted by the presence of oxygen or unreduced Pd(II) species.[9][15][16]a. Degassing: Thoroughly degas all solvents and reagents.[12][15] b. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.[17] c. Catalyst Choice: Ensure efficient in situ reduction of Pd(II) sources or use a Pd(0) precatalyst.
2. Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common side reaction, especially with prolonged reaction times or in the presence of excess water.[9][18]a. Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and can hydrolyze in situ to release the boronic acid slowly.[9][19] b. Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote protodeboronation. Consider using anhydrous solvents and bases.
3. Dehalogenation: The starting 6-bromo-3-fluoro-2-methylbenzaldehyde is reduced to 3-fluoro-2-methylbenzaldehyde.a. Inert Conditions: This side reaction can be promoted by β-hydride elimination from certain reagents or solvents.[3] Maintaining a strictly inert atmosphere is crucial.[4] b. Choice of Base and Solvent: Avoid bases and solvents that can act as hydride sources.
General Experimental Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde. Optimization of specific parameters will likely be necessary.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2–10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like nitrogen or argon at least three times.[12]

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.[11]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[4]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.[12]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[12]

G cluster_start cluster_analysis cluster_troubleshooting cluster_evaluation cluster_end Start Low/No Yield or Significant Side Products Analysis Analyze Reaction Components & Conditions Start->Analysis Catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) Analysis->Catalyst Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃, CsF) Analysis->Base Solvent Adjust Solvent System (e.g., Dioxane/H₂O, Toluene) Analysis->Solvent Temperature Vary Reaction Temperature Analysis->Temperature Inertness Ensure Rigorous Inert Atmosphere Analysis->Inertness Evaluate Evaluate Outcome Catalyst->Evaluate Base->Evaluate Solvent->Evaluate Temperature->Evaluate Inertness->Evaluate Success Successful Coupling Evaluate->Success Improved Result Further_Opt Further Optimization Needed Evaluate->Further_Opt No Improvement Further_Opt->Analysis

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde so challenging?

A1: The primary challenges arise from steric hindrance and electronic effects. The methyl group at the C2 position sterically hinders the oxidative addition of the palladium catalyst to the C-Br bond.[3] Additionally, the electron-withdrawing aldehyde and fluorine groups can influence the reactivity of the aryl halide.[10][20]

Q2: What is the role of the fluorine atom in this reaction?

A2: The fluorine atom is an electron-withdrawing group, which can make the aryl bromide more reactive towards oxidative addition.[5][10] However, its overall impact can be complex, influencing the electron density of the entire aromatic ring. The presence of fluorine in drug candidates can improve metabolic stability.[20]

Q3: My reaction mixture turns black. Does this signify failure?

A3: Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn dark brown or black.[8] While this can sometimes indicate catalyst decomposition, many successful Suzuki couplings proceed with this color change. The final product yield is the most reliable indicator of success.[8]

Q4: Can the aldehyde group interfere with the reaction?

A4: Aldehyde groups are generally well-tolerated in Suzuki-Miyaura couplings.[8][21] However, under certain conditions, the aldehyde could potentially coordinate to the palladium center, which might inhibit the catalytic cycle.[8] Careful selection of ligands and reaction conditions is important to mitigate any potential interference.

Q5: Should I use a boronic acid or a boronate ester?

A5: While boronic acids are commonly used, they can be prone to side reactions like protodeboronation and homocoupling.[9][16][18] Boronate esters, such as pinacol or MIDA esters, are often more stable and can provide a slow, sustained release of the boronic acid in situ, which can minimize these side reactions.[9][19][22][23]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_Trans->Product Base_Activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Base_Activation->PdII_Trans Aryl_Halide Ar-Br Aryl_Halide->PdII_Aryl Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Base_Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • An overview of recent advances in palladium-catalyzed Suzuki cross-coupling reactions. Platinum Metals Review. 2007;51(4):170-185. Available from: [Link]

  • Wolfe JP, et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1999;121(41):9550-9561. Available from: [Link]

  • Amatore C, et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. 2003;42(45):5629-5632. Available from: [Link]

  • Hu X, et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. 2012;14(16):4238-4241. Available from: [Link]

  • Garg SL, et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. 2020. Available from: [Link]

  • Amatore C, Jutand A. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. 2000;33(5):314-321. Available from: [Link]

  • Molander GA, et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012;134(28):11667-11673. Available from: [Link]

  • Singh R, et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. 2018;16(43):8292-8297. Available from: [Link]

  • Sen A, Yamada YMA. Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis. 2024. Available from: [Link]

  • Li C, et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. 2014;50(25):3348-3351. Available from: [Link]

  • Lennox AJJ, Lloyd-Jones GC. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014;43(1):412-443. Available from: [Link]

  • Miller KJ, et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. 2007;11(3):436-440. Available from: [Link]

  • Martin R, Buchwald SL. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2005;127(12):4685-4696. Available from: [Link]

  • Wang Y, et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. 2018;154:337-343. Available from: [Link]

  • Thomas AA, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2017;139(45):16188-16198. Available from: [Link]

  • Colomer I, et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. 2017;7(3):83. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. 2023. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? 2021. Available from: [Link]

  • Viciu MS, et al. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. 2003;125(52):16194-16195. Available from: [Link]

  • Myers A. The Suzuki Reaction. Available from: [Link]

  • Reddy MS, et al. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. 2006;4(5):917-919. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? 2014. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. 2019. Available from: [Link]

  • Perera D, et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry. 2016;12:2276-2283. Available from: [Link]

  • Lee C-Y, et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters. 2011;13(20):5492-5495. Available from: [Link]

  • Tcyrulnikov S, et al. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Angewandte Chemie International Edition. 2021;60(23):12847-12852. Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? 2024. Available from: [Link]

  • Al-Hadedi AAM, et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. 2020. Available from: [Link]

  • Jia Z, et al. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. 2018;140(4):1543-1546. Available from: [Link]

  • Bölcskei H, et al. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry. 2022;26(18):1839-1847. Available from: [Link]

  • Modak A, et al. Optimization in reaction conditions for Suzuki coupling reactions. ResearchGate. 2012. Available from: [Link]

  • Christensen M, et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. 2022;378(6618):409-414. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Welcome to the technical support guide for 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1114809-22-1). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1114809-22-1). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve your synthetic goals.

The core challenge in the reactivity of 6-Bromo-3-fluoro-2-methylbenzaldehyde stems from the significant steric congestion around the aldehyde carbonyl group, created by the ortho-methyl and ortho-bromo substituents. This guide will explain the causality behind these experimental difficulties and offer field-proven strategies to mitigate them.

Caption: Steric shielding of the aldehyde in 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Frequently Asked Questions (FAQs)
Q1: What makes reactions with 6-Bromo-3-fluoro-2-methylbenzaldehyde so challenging?

The primary difficulty arises from severe steric hindrance. The aldehyde functional group is flanked by two ortho substituents: a methyl group and a bromine atom. This arrangement creates a congested environment that physically blocks the trajectory of incoming reagents, particularly nucleophiles aiming to attack the electrophilic carbonyl carbon.[1][2][3][4] Consequently, many standard reactions that proceed smoothly with less substituted benzaldehydes either fail, require harsh conditions, or provide disappointingly low yields.

Q2: Beyond sterics, how do the electronic properties of the substituents influence reactivity?

The electronic effects are a subtle but important secondary factor:

  • Fluorine (meta): As a strongly electronegative atom, the fluorine at the 3-position exerts a significant electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the aromatic ring and, to a lesser extent, the carbonyl carbon, which can partially counteract the steric hindrance by making the aldehyde more reactive.

  • Bromine (ortho): Bromine also has an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in a positive resonance effect (+R), donating electron density to the ring. In this specific substitution pattern, the inductive effect typically dominates, contributing to the activation of the aromatic ring for certain transformations.

  • Methyl (ortho): The methyl group is weakly electron-donating through an inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon.

The net effect is a highly polarized carbonyl group that is unfortunately shielded by bulky substituents.

Q3: What are the three most effective general strategies for improving reaction outcomes with this substrate?

Successfully running reactions with this molecule requires moving beyond standard protocols. The key is to address the high activation energy barrier imposed by the steric hindrance.

  • Increase Carbonyl Electrophilicity with Lewis Acids: The coordination of a Lewis acid to the carbonyl oxygen withdraws electron density, making the carbonyl carbon significantly more electrophilic and "pulling" the nucleophile in.[5][6][7] This is a highly effective strategy for nucleophilic additions.

  • Employ More Reactive or Less Bulky Reagents: If a standard reagent fails, switching to a more reactive analogue can often overcome the steric barrier. For example, using organolithium reagents instead of Grignard reagents, or employing Horner-Wadsworth-Emmons reagents instead of traditional Wittig ylides.[8][9]

  • Utilize Advanced Catalyst Systems: For cross-coupling reactions at the bromide position, the rate-limiting step is often the oxidative addition of the palladium catalyst. Overcoming this requires modern, highly active catalyst systems featuring bulky, electron-rich ligands that are specifically designed to facilitate reactions at hindered sites.[10][11][12][13]

Troubleshooting Guides: Reaction-Specific Issues
Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Question: My attempt to add an alkyl Grignard reagent to 6-Bromo-3-fluoro-2-methylbenzaldehyde resulted in the recovery of my starting material and some reduction to the corresponding benzyl alcohol. What is happening and how can I promote the desired addition?

Answer: This is a classic outcome for sterically hindered aldehydes. The Grignard reagent, which is both a nucleophile and a base, is struggling to access the carbonyl carbon due to the ortho substituents.[14][15] Instead of adding, it may act as a base if there are any acidic protons, or if it possesses a β-hydrogen, it can reduce the aldehyde via a six-membered transition state.[14]

Solutions & Protocols:

  • Solution A: Lewis Acid Activation (Cerium(III) Chloride Additive)

    • Causality: Cerium(III) chloride (CeCl₃) is a mild Lewis acid that coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity.[9] It also forms a less basic and more nucleophilic "ate" complex with the organometallic reagent, which favors addition over reduction and other side reactions. This is often referred to as the Luche condition.

    • Detailed Protocol (Grignard Addition with CeCl₃):

      • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents).

      • Activation: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for at least 2 hours at room temperature. This step is crucial to break up the polymer-like structure of CeCl₃ and increase its surface area.

      • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

      • Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents, as a solution in THF or Et₂O) dropwise to the cold CeCl₃ slurry. Stir for 30-60 minutes at -78 °C.

      • Substrate Addition: Add a solution of 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

      • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may be complete within a few hours at low temperature or may require slow warming to 0 °C or room temperature.

      • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by flash column chromatography.

  • Solution B: Switch to Organolithium Reagents

    • Causality: Organolithium reagents are generally more reactive and less sterically demanding than their Grignard counterparts. Their smaller size and higher nucleophilicity can be sufficient to overcome the steric barrier where a Grignard reagent fails.

    • Consideration: Organolithiums are also stronger bases, so ensure your substrate and conditions are free of acidic protons. Running the reaction at low temperatures (-78 °C) is critical to control reactivity and prevent side reactions.

StrategyKey AdvantageTypical TemperatureCommon Side Reactions to Suppress
Standard Grignard Readily available0 °C to RTReduction, No Reaction
Grignard + CeCl₃ High chemoselectivity for addition-78 °C to 0 °CReduction, Enolization
Organolithium Higher reactivity, smaller size-78 °CDecomposition, Halogen-Metal Exchange
Issue 2: Incomplete Conversion in Wittig-Type Olefination

Question: I am trying to synthesize an alkene from 6-Bromo-3-fluoro-2-methylbenzaldehyde using a stabilized Wittig ylide, but the reaction is extremely slow and gives a poor yield. Why is this failing?

Answer: This is a well-documented limitation of the Wittig reaction. The approach of the bulky triphenylphosphonium ylide to the sterically congested aldehyde is disfavored.[16][17][18] Stabilized ylides are less reactive than unstabilized ylides, and they often fail to react with sterically hindered ketones and aldehydes.[16][19]

start Hindered Aldehyde wittig Wittig Reaction (Ph₃P=CHR) start->wittig Bulky Ylide hwe HWE Reaction ((EtO)₂P(O)CH₂R) start->hwe Smaller Nucleophile outcome_wittig Low Yield Slow Reaction wittig->outcome_wittig Steric Clash outcome_hwe High Yield (E)-Alkene hwe->outcome_hwe Favorable

Caption: Advantage of HWE over Wittig for hindered aldehydes.

Solution: The Horner-Wadsworth-Emmons (HWE) Reaction

  • Causality: The HWE reaction utilizes a phosphonate carbanion, which is significantly less sterically hindered and more nucleophilic than a Wittig ylide. This makes it the preferred method for olefination of sterically demanding aldehydes.[8] The reaction also has the advantage of producing a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction. The HWE reaction with stabilized phosphonates typically provides the (E)-alkene with high selectivity.[18]

  • Detailed Protocol (HWE Olefination):

    • Preparation: To a flame-dried flask under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents). Dissolve in anhydrous THF.

    • Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.

    • Anion Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the phosphonate carbanion is complete.

    • Substrate Addition: Cool the solution back to 0 °C. Slowly add a solution of 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

    • Workup: Carefully quench the reaction with water. Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Issue 3: Failure of Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Question: My Suzuki coupling of 6-Bromo-3-fluoro-2-methylbenzaldehyde with a boronic acid is not working using standard conditions like Pd(PPh₃)₄ and K₂CO₃. How can I facilitate this transformation?

Answer: The oxidative addition of a Pd(0) species into the C-Br bond is severely hindered by the ortho-methyl group. Triphenylphosphine (PPh₃) is not a sufficiently active ligand to promote this difficult step.[13] Success in coupling reactions with this substrate is almost entirely dependent on the choice of a modern, highly active catalyst system. The principles discussed here apply to Suzuki, Sonogashira, Buchwald-Hartwig, and other related cross-coupling reactions.[11][12][20][21][22][23][24][25]

Solutions: Catalyst System Optimization

  • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are essential.[10][13]

    • Bulkiness: The steric bulk of the ligand promotes the final, product-releasing reductive elimination step.

    • Electron-donating Nature: The electron-richness of the ligand increases the electron density on the palladium center, which significantly accelerates the initial, rate-limiting oxidative addition step.

  • Recommended Catalyst Systems: The optimal choice of ligand, palladium precursor, and base is crucial and can vary depending on the specific coupling reaction.

ReactionRecommended Ligand(s)Pd Precursor(s)Recommended Base(s)Solvent
Suzuki-Miyaura SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHF
Sonogashira SPhos, XPhos, cataCXium® APd(OAc)₂, PdCl₂(PPh₃)₂Cs₂CO₃, K₂CO₃, Et₃NToluene, DMF
Buchwald-Hartwig XPhos, BrettPhosPd₂(dba)₃, Pd(OAc)₂LHMDS, NaOtBuToluene, Dioxane
  • Detailed Protocol (General Suzuki-Miyaura Coupling):

    • Preparation: In a glovebox or under a strong flow of inert gas, add the boronic acid (1.5 equivalents), 6-Bromo-3-fluoro-2-methylbenzaldehyde (1.0 equivalent), and potassium phosphate (K₃PO₄, 3.0 equivalents) to a dry reaction vessel.

    • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Solvent: Add degassed solvent (e.g., toluene).

    • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC.

    • Workup: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

References
  • Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry. Available at: [Link]

  • Wittig reaction - Wikipedia. (n.d.). Available at: [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC. (2020). Available at: [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. (2025). Available at: [Link]

  • Wittig Reaction - Dalal Institute. (n.d.). Available at: [Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. (2023). IntechOpen. Available at: [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. (2020). Journal of the American Chemical Society. Available at: [Link]

  • Electrostatic Interactions in Asymmetric Organocatalysis - PMC - NIH. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Activation of Carbonyl-Containing Molecules with Solid Lewis Acids in Aqueous Media. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Available at: [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - Sci-Hub. (2020). Available at: [Link]

  • Lewis acid catalysis - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Lewis Base Activation of Lewis Acids. Addition of Silyl Ketene Acetals to Aldehydes. (2002). Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010). Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2022). Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. (2025). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Available at: [Link]

  • Boron-mediated One-pot Access to Salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes - ResearchGate. (2024). Available at: [Link]

  • Assertion : Benzaldehyde is less reactive towards nucleophilic addition than acetaldehyde. Reason - NEET coaching. (n.d.). Available at: [Link]

  • Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2 - ResearchGate. (n.d.). Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

  • reactions of partially solvated grignard reagents with benzaldehyde - ResearchGate. (2025). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. (2021). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). Available at: [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (n.d.). Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.). Available at: [Link]

  • 2-bromo-6-fluoro-3-methylbenzaldehyde (C8H6BrFO) - PubChemLite. (n.d.). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 6-Bromo-3-fluoro-2-methylbenzaldehyde

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 6-Bromo-3-fluoro-2-methylbenzaldehyde A Comparative Analysis for Advanced Structural Elucidation Abstract Nuclear Magnetic Resonance (NMR) spectroscopy r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 6-Bromo-3-fluoro-2-methylbenzaldehyde

A Comparative Analysis for Advanced Structural Elucidation

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of unambiguous molecular structure elucidation in chemical research and drug development. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-3-fluoro-2-methylbenzaldehyde, a polysubstituted aromatic aldehyde of interest in organic synthesis. By dissecting the theoretical underpinnings of its spectral features—chemical shifts, spin-spin coupling, and substituent effects—we offer a predictive framework for its characterization. This analysis is contextualized through a direct comparison with simpler, structurally related benzaldehydes, including the parent benzaldehyde, 2-methylbenzaldehyde, and 3-fluoro-2-methylbenzaldehyde. We further provide a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine and complex structural verification.

Part 1: Structural and Spectral Analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde

The structural complexity of 6-Bromo-3-fluoro-2-methylbenzaldehyde arises from the asymmetric substitution pattern on the benzene ring. Each substituent—bromo (Br), fluoro (F), methyl (CH₃), and formyl (CHO)—exerts distinct electronic (inductive and mesomeric) and steric effects. These effects collectively determine the unique magnetic environment of each proton and carbon nucleus, resulting in a characteristic NMR fingerprint.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following systematic numbering is used:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (0.03% TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Shim magnet coils to optimize field homogeneity acq1->acq2 acq3 Acquire 1H Spectrum (16 scans) acq2->acq3 acq4 Acquire 13C{1H} Spectrum (1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct spectra proc1->proc2 proc3 Calibrate 1H spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Calibrate 13C spectrum to CDCl3 (77.16 ppm) proc2->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 6-Bromo-3-fluoro-2-methylbenzaldehyde.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power and well-defined solvent peak. [1] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [1] * Vortex the mixture until the sample is fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (to cover the range from TMS to the aldehyde proton).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C. [2] * Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Manually or automatically phase correct the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H signals and pick peaks for both spectra.

Part 4: Data Summary and Visualization

The predicted NMR data provides a clear set of benchmarks for experimental verification.

Table 2: Predicted NMR Data for 6-Bromo-3-fluoro-2-methylbenzaldehyde

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Signal 110.3s-CHO (Hα)
Signal 27.7dd³JHH ≈ 8.5, ⁴JHF ≈ 6.0H5
Signal 37.4dd³JHH ≈ 8.5, ³JHF ≈ 9.0H4
Signal 42.6s-CH₃
¹³C NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Signal 1191d⁴JCF ≈ 2C=O
Signal 2162d¹JCF ≈ 250C3
Signal 3136d³JCF ≈ 8C5
Signal 4134s (or d)⁴JCF ≈ 1C1
Signal 5127d²JCF ≈ 20C2
Signal 6122d³JCF ≈ 4C6
Signal 7120d²JCF ≈ 22C4
Signal 820d³JCF ≈ 4CH₃

(Note: 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets. All predicted values are estimates and may vary slightly based on experimental conditions.)

Conclusion

The ¹H and ¹³C NMR spectra of 6-Bromo-3-fluoro-2-methylbenzaldehyde are highly informative, with every signal providing specific structural insight. The key diagnostic features are the downfield aldehyde proton, the two distinct doublet of doublets in the aromatic region of the ¹H spectrum, and the eight discrete carbon signals split by fluorine coupling in the ¹³C spectrum. By comparing this complex spectrum to simpler analogues, the individual contributions of each substituent can be rationalized. The experimental protocol provided herein outlines a reliable method for obtaining high-quality data, which, when compared against these predictive and comparative analyses, enables confident and unequivocal structural confirmation of the title compound.

References

  • Castellano, S., & Kostelnik, R. (1969). N.M.R. spectral parameters of monosubstituted benzaldehydes. Journal of Molecular Structure, 3(5-6), 411-417. [Link]

  • Contreras, R. H., de Kowalewski, D. G., & Osella, A. (1974). The effects of substituents on the 5 J long-range spin-spin coupling constants in substituted benzaldehydes. Journal of Molecular Structure, 22(2), 233-239. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079. [Link]

  • Weinberger, M. A., Heggie, R. M., & Holmes, H. L. (1965). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 43(9), 2585-2592. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Copper complexes of a pyrazole-based N-donor ligand as catalysts for the aerobic oxidation of aldehydes and nitriles. [Link]

  • Parr, W. J. E., & Schaefer, T. (1980). The ¹³C NMR spectra of 2- and 3-fluoro-, 2-, 3-, and 4-chloro-, 2- and 3-bromo-, and 2-iodobenzaldehyde. Substituent and solvent effects. Canadian Journal of Chemistry, 58(4), 357-362.
  • SpectraBase. (n.d.). 3-Fluoro-2-methylbenzaldehyde. Bio-Rad Laboratories, Inc. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. [Link]

  • University of Calgary. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • Save My Exams. (n.d.). Interpreting & Explaining Carbon-13 NMR Spectroscopy. [Link]

  • Afarinkia, K. (n.d.). 13 Carbon NMR. [Link]

  • Pardal, T., et al. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1494-1503. [Link]

Sources

Comparative

Comparative Reactivity Profile: 6-Bromo-3-fluoro-2-methylbenzaldehyde vs. Positional Isomers

As the complexity of small-molecule therapeutics increases, the strategic utilization of highly functionalized aromatic building blocks has become paramount. 6-Bromo-3-fluoro-2-methylbenzaldehyde is a quintessential exam...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of small-molecule therapeutics increases, the strategic utilization of highly functionalized aromatic building blocks has become paramount. 6-Bromo-3-fluoro-2-methylbenzaldehyde is a quintessential example of a sterically encumbered, electronically complex intermediate. It serves as a critical precursor in the synthesis of aza-tetracyclic oxazepines, which are currently being investigated as potent KRas G12D inhibitors [1].

This technical guide provides an objective, data-driven comparison of the reactivity of 6-bromo-3-fluoro-2-methylbenzaldehyde against its positional isomers. By understanding the causality behind its chemical behavior—specifically the interplay between steric hindrance and electronic activation—researchers can rationally design synthetic routes and avoid late-stage optimization failures.

Structural and Electronic Causality: The "Ortho-Effect"

The reactivity of halogenated benzaldehydes is governed by the spatial arrangement of their substituents. In 6-bromo-3-fluoro-2-methylbenzaldehyde, the formyl (-CHO) group is flanked by a methyl group at the 2-position and a bromine atom at the 6-position.

The Bürgi-Dunitz Trajectory and Nucleophilic Addition

This di-ortho substitution pattern creates severe steric hindrance. For a nucleophile to successfully attack the carbonyl carbon, it must approach at the Bürgi-Dunitz angle (approximately 107° relative to the C=O bond). The bulky ortho substituents physically block this trajectory, drastically reducing the rate of nucleophilic addition compared to mono-ortho or para-substituted isomers [2]. Furthermore, the steric clash forces the carbonyl group out of coplanarity with the aromatic ring, disrupting π -conjugation and altering the electrophilicity of the carbon center.

Cross-Coupling Dynamics at the C-Br Bond

While the electron-withdrawing nature of the formyl group inductively activates the adjacent C-Br bond for oxidative addition, the sheer steric bulk of the ortho-CHO group impedes the subsequent transmetalation step in palladium-catalyzed cross-couplings (e.g., the Suzuki-Miyaura reaction) [3]. Overcoming this requires carefully selected, bulky, electron-rich ligands.

Quantitative Data: Isomer Reactivity Comparison

To illustrate these principles, the table below compares 6-bromo-3-fluoro-2-methylbenzaldehyde with two realistic positional isomers, highlighting how structural variations dictate reaction outcomes.

Compound / IsomerSubstitution Pattern relative to -CHONucleophilic Addition Rate (e.g., Grignard)Suzuki-Miyaura Coupling EfficiencySNAr Reactivity at the Fluorine Atom
6-Bromo-3-fluoro-2-methylbenzaldehyde Di-ortho (2-Me, 6-Br)Very Low (Requires Lewis acid activation)Moderate (Requires bulky dialkylbiaryl phosphines like XPhos)Low (Fluorine is meta to the activating -CHO group)
4-Bromo-5-fluoro-2-methylbenzaldehyde Mono-ortho (2-Me)High (Standard conditions apply)High (Bromine is unhindered)Low (Fluorine is meta to the activating -CHO group)
2-Bromo-4-fluoro-3-methylbenzaldehyde Mono-ortho (2-Br)Moderate (Bromine is larger than methyl)Moderate (Bromine is ortho to -CHO)High (Fluorine is para to the activating -CHO group)

Mechanistic Visualizations

The following diagrams map the logical workflows and mechanistic bottlenecks associated with these sterically hindered systems.

Reactivity_Logic A Halogenated Benzaldehyde B Di-ortho Substituted (e.g., 6-Br, 2-Me) A->B C Mono-ortho Substituted (e.g., 2-Me only) A->C D Steric Clash Blocks Bürgi-Dunitz Trajectory B->D E Accessible Carbonyl Standard Reactivity C->E F Requires Lewis Acid Activation (e.g., Ti(OiPr)4) D->F G Standard Nucleophilic Addition Conditions E->G

Decision tree illustrating how ortho-substitution dictates nucleophilic addition strategies.

Suzuki_Cycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex (Post-Oxidative Addition) Pd0->PdII_OA Oxidative Addition (Aryl Bromide) Bottleneck Steric Bottleneck: 6-Br flanked by CHO slows Transmetalation PdII_OA->Bottleneck PdII_TM Pd(II) Complex (Post-Transmetalation) PdII_TM->Pd0 Catalyst Regeneration Product Biaryl Product PdII_TM->Product Reductive Elimination Bottleneck->PdII_TM Transmetalation (Boronic Acid + Base)

Suzuki-Miyaura cycle highlighting the transmetalation steric bottleneck for ortho-bromides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in quantitative checks to prevent the propagation of failed intermediates.

Protocol A: Lewis Acid-Mediated Reductive Amination

Because the di-ortho substitution prevents spontaneous imine formation, standard reductive amination conditions (e.g., NaBH(OAc)3​ in DCE) will result in unreacted starting material. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) must be used as both a Lewis acid to activate the hindered carbonyl and a dehydrating agent to drive the equilibrium.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under argon, dissolve 6-bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Reduction: Cool the mixture to 0 °C and add NaBH4​ (1.5 equiv) in a single portion. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench: Quench carefully with water (creates a white TiO2​ precipitate). Filter through a pad of Celite and extract with EtOAc.

Self-Validation Mechanism (qNMR): Before the reduction step (Step 3), extract a 0.1 mL aliquot. Spike it with exactly 1.0 equivalent of 1,3,5-trimethoxybenzene (internal standard) and dissolve in CDCl3​ . The disappearance of the distinct aldehyde proton peak (~10.3 ppm) and the appearance of the imine signal are integrated against the standard's aromatic singlet (6.08 ppm). If conversion is <95%, do not proceed to reduction; increase the reaction temperature to 50 °C.

Protocol B: Sterically Accommodating Suzuki-Miyaura Coupling

Targeting the 6-bromo position requires overcoming the steric shield of the adjacent formyl group. The bulky dicyclohexyl groups and biphenyl backbone of XPhos create a highly active Pd center that accelerates oxidative addition, while its specific spatial arrangement accommodates ortho-substituted aryl halides during transmetalation [3].

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 6-bromo-3-fluoro-2-methylbenzaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2.5 mol%), XPhos (10 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.1 M). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validation Mechanism (19F-NMR Tracking): Sterically hindered couplings often produce homocoupled boronic acid byproducts that co-elute with the product on TLC. To validate C-C bond formation prior to column chromatography, take a crude 19F -NMR. The starting material exhibits a specific fluorine resonance (typically around -115 ppm). A successful coupling alters the electronic environment of the aromatic ring, resulting in a distinct shift of the fluorine signal. The ratio of the new 19F peak to the starting material peak provides an absolute confirmation of yield independent of UV-absorbance variations.

References

  • Source: Google Patents (US20240368186A1)
  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

Validation

X-ray crystallographic analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde derivatives

X-Ray Crystallographic Analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde Derivatives: A Comparative Guide to Diffraction Technologies and Crystallization Strategies Introduction 6-Bromo-3-fluoro-2-methylbenzaldehyde is a...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde Derivatives: A Comparative Guide to Diffraction Technologies and Crystallization Strategies

Introduction

6-Bromo-3-fluoro-2-methylbenzaldehyde is a highly versatile building block, frequently utilized in the synthesis of complex pharmaceutical intermediates such as aza-tetracyclic oxazepines[1]. For drug development professionals and structural chemists, determining the exact 3D stereochemistry and mapping the non-covalent intermolecular interactions of these derivatives is paramount.

The presence of both bromine and fluorine on the benzaldehyde ring creates a highly polarized molecular system. The electron-withdrawing nature of the aldehyde and fluorine groups intensifies the σ -hole—a region of positive electrostatic potential located exactly opposite the covalent C–Br bond[2]. This highly specific charge distribution enables strong, directional halogen bonding (e.g., Br···F or Br···O) that dictates crystal packing, solid-state stability, and ultimately, the physicochemical properties of the bulk drug substance[3].

Section 1: Crystallization Strategies

To perform high-resolution X-ray crystallography, one must first grow diffraction-quality single crystals. Halogenated benzaldehydes present a unique challenge: they are highly prone to twinning if crystallization occurs too rapidly. The highly directional nature of halogen bonds can prematurely lock molecules into metastable kinetic traps during nucleation.

Comparison: Slow Evaporation vs. Vapor Diffusion

  • Slow Evaporation: Relies on the gradual increase in concentration as the solvent evaporates. While operationally simple, it often yields crystals with high mosaicity due to localized supersaturation gradients and rapid, uncontrolled thermodynamic precipitation.

  • Vapor Diffusion: Offers superior kinetic control. By slowly introducing an anti-solvent into the solvated system via the vapor phase, the nucleation rate is strictly suppressed. This controlled environment yields single crystals with exceptional optical quality, minimal defects, and singular domains suitable for microfocus X-ray diffraction.

G Start Derivative Synthesis Split Select Crystallization Strategy Start->Split SE Slow Evaporation (Thermodynamic) Split->SE VD Vapor Diffusion (Kinetic Control) Split->VD SE_Solv Dissolve in EtOAc/Hexane SE->SE_Solv VD_Solv Dissolve in DCM, Diffuse Pentane VD->VD_Solv SE_Res Larger Crystals, High Mosaicity Risk SE_Solv->SE_Res VD_Res High Optical Quality, Optimal for Microfocus VD_Solv->VD_Res

Workflow comparing Slow Evaporation and Vapor Diffusion for halogenated derivatives.

Self-Validating Protocol: Anti-Solvent Vapor Diffusion Causality Note: Filtering removes heterogeneous nucleation sites (dust), forcing the system to rely on homogeneous nucleation, which produces fewer, larger, and higher-quality crystals.

  • Solubilization: Dissolve 10 mg of the 6-Bromo-3-fluoro-2-methylbenzaldehyde derivative in 0.5 mL of Dichloromethane (DCM) inside a 1-dram inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial to eliminate microscopic particulates.

  • Chamber Setup: Place the uncapped 1-dram vial inside a 20 mL outer scintillation vial containing 3 mL of n-Pentane (the anti-solvent).

  • Equilibration: Cap the outer vial tightly and incubate at 4 °C in a vibration-free environment.

  • Validation Checkpoint: Inspect the outer vial after 48 hours without disturbing it. The appearance of a faint schlieren line or slight turbidity at the meniscus of the inner vial indicates successful vapor transfer and the onset of controlled nucleation. Harvest the sharp-edged, highly birefringent crystals under a polarized light microscope after 5–7 days.

Section 2: X-Ray Diffraction Source Technologies

Bromine presents a distinct crystallographic hurdle: it possesses a high mass attenuation coefficient for standard Copper K α radiation ( λ=1.5418 Å). If a crystal is larger than 50 µm or irregularly shaped, differential X-ray absorption will severely skew the structure factor amplitudes. This leads to inaccurate anisotropic displacement parameters (ADPs) and masks the subtle electron density shifts associated with halogen bonding.

Comparison: Microfocus Rotating Anode vs. Synchrotron Radiation To overcome absorption artifacts while maintaining sufficient diffraction intensity, crystallographers must evaluate high-flux home laboratory sources against central synchrotron facilities.

  • Microfocus Rotating Anodes (e.g., Rigaku MicroMax-007 HF): These systems generate a highly brilliant, sub-100 micron focal spot[4]. When paired with modern photon-counting detectors, they provide enough flux to analyze very small crystals (20–30 µm). Utilizing a smaller crystal minimizes X-ray path-length differences, drastically reducing systematic absorption errors while keeping the workflow entirely in-house.

  • Synchrotron Beamlines (e.g., Diamond Light Source I19): For sub-10 µm crystals or highly complex twinned structures, small-molecule crystallography (SMX) beamlines offer unparalleled flux[5]. More importantly, synchrotrons provide tunable wavelengths. By tuning the incident beam to a shorter wavelength (e.g., 0.7 Å), the crystallographer can bypass the bromine absorption edge while maximizing the anomalous dispersion signal required for absolute structure (stereochemical) determination.

XRD Crystal Single Crystal (< 50 µm) Source X-Ray Source Selection Crystal->Source Microfocus Microfocus Rotating Anode Source->Microfocus Synchrotron Synchrotron Beamline Source->Synchrotron Absorb High Bromine Absorption Requires Correction Microfocus->Absorb Anomalous Optimal Anomalous Signal for Absolute Structure Synchrotron->Anomalous

Decision matrix for selecting X-ray sources based on crystal size and bromine absorption.

Section 3: Quantitative Performance Comparison

The following table objectively compares the operational parameters of a high-end home laboratory microfocus system against a third-generation synchrotron beamline for analyzing brominated small molecules.

ParameterMicrofocus Rotating Anode (e.g., Rigaku MicroMax-007 HF)Synchrotron Beamline (e.g., DLS I19)
Flux Density ~10¹⁰ photons/sec/mm²>10¹² photons/sec/mm²
Wavelength Fixed (Cu K α 1.5418 Å or Mo K α 0.7107 Å)Tunable (typically 0.5 - 1.5 Å)
Ideal Crystal Size 20 - 100 µm< 10 µm
Data Collection Time 2 - 12 hours5 - 30 minutes
Bromine Absorption High (Requires rigorous multi-scan empirical correction)Minimized (Via shorter wavelength tuning)
Accessibility High (Immediate in-house deployment)Low (Requires grant proposal and scheduled beamtime)

Conclusion

For the structural elucidation of 6-Bromo-3-fluoro-2-methylbenzaldehyde derivatives, controlling crystallization kinetics via vapor diffusion is critical to avoiding twinned lattices driven by robust Br···O and Br···F halogen bonds. While modern microfocus rotating anodes provide exceptional, immediate in-house capabilities that rival older synchrotrons, third-generation beamlines remain the ultimate fallback for sub-10 micron crystals requiring precise wavelength tuning to mitigate bromine absorption and confirm absolute stereochemistry.

Sources

Validation

Orthogonal Structural Validation of 6-Bromo-3-fluoro-2-methylbenzaldehyde: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS:1)[1] The Analytical Challenge: Regiochemical Ambiguity In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS:1)[1]

The Analytical Challenge: Regiochemical Ambiguity

In modern drug discovery, halogenated benzaldehydes are indispensable electrophilic building blocks. The introduction of multiple substituents—specifically bromine, fluorine, and a methyl group—onto a benzene ring dramatically alters the molecule's steric and electronic landscape, influencing downstream reactivity[2].

However, synthesizing compounds like 6-Bromo-3-fluoro-2-methylbenzaldehyde often yields complex mixtures of regioisomers. Because these isomers share identical molecular weights and highly similar physical properties, relying on a single analytical method is a critical point of failure. As a Senior Application Scientist, I mandate an orthogonal validation approach. A protocol must be a self-validating system : the data from one technique must independently confirm the hypothesis generated by another.

Comparative Analysis of Validation Platforms

To objectively evaluate the structural integrity of this synthesis product, we must compare the performance of standard analytical platforms. The table below summarizes the efficacy of each technique specifically for resolving highly substituted halogenated aromatics.

Analytical TechniquePrimary Data YieldRegiochemical ConfidenceTurnaround TimeSample Requirement
Multinuclear NMR ( 1 H, 13 C, 19 F) Connectivity, scalar coupling, spatial arrangementHigh (Definitive via J-coupling)1–2 hours5–10 mg (Recoverable)
GC-EI-MS Molecular weight, halogen isotopic signatureLow (Cannot distinguish isomers)< 30 mins< 1 mg (Destructive)
Single-Crystal X-Ray Diffraction (SCXRD) Absolute 3D atomic coordinatesAbsolute Days to WeeksHigh-quality crystal
FT-IR Spectroscopy Functional groups (Aldehyde C=O, C-F stretch)Very Low < 10 mins< 1 mg (Recoverable)

Insight: While SCXRD provides the ultimate ground truth for 3[3], the timeline is prohibitive for high-throughput synthesis workflows. Therefore, a combined GC-MS and Multinuclear NMR workflow serves as the gold standard for rapid, high-confidence validation.

Analytical Workflow Visualization

Workflow Start Synthesis Product (CAS: 1805192-37-3) GCMS GC-EI-MS Bromine Isotope Profiling Start->GCMS NMR 1H, 13C, 19F NMR Regiochemical Mapping Start->NMR XRD SCXRD Absolute Conformation Start->XRD Decision Data Concordance? GCMS->Decision M/M+2 Ratio NMR->Decision J-Coupling XRD->Decision 3D Mapping Valid Structure Validated Decision->Valid Orthogonal Match Reject Isomeric Impurity Decision->Reject Discrepancy

Orthogonal analytical workflow for structural validation of halogenated benzaldehydes.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the mechanistic causality behind them. The following protocols are designed to cross-verify the presence and exact position of the bromine and fluorine atoms.

Protocol A: Isotopic Profiling via GC-EI-MS

Objective: Confirm the molecular formula (C 8​ H 6​ BrFO) and validate mono-bromination.

  • Sample Preparation: Dissolve 1 mg of the product in 1 mL of GC-grade dichloromethane (DCM). Causality: DCM is highly volatile and elutes well before the benzaldehyde, preventing solvent masking of the analyte peak.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS) using a split ratio of 50:1. Causality: Halogenated aromatics are highly stable and volatile; a non-polar stationary phase separates isomers based strictly on boiling point differences[2].

  • Mass Spectrometry (EI at 70 eV): Analyze the molecular ion cluster. Self-Validation Logic: Bromine occurs naturally as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The mass spectrum must show a distinct doublet at m/z 216 (M + ) and 218 (M+2) of equal intensity. If this 1:1 ratio is absent, the structure is fundamentally incorrect and the synthesis has failed.

Protocol B: Regiochemical Mapping via Multinuclear NMR

Objective: Pinpoint the relative positions of the -CHO, -CH 3​ , -Br, and -F groups.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of CDCl 3​ . Causality: CDCl 3​ provides a deuterium lock and lacks exchangeable protons that could obscure the critical aldehyde singlet, which typically resonates distinctly downfield at ~10.3 ppm[4].

  • 1 H NMR Acquisition: Acquire spectra with a 30° pulse angle and a 2-second relaxation delay (D1). Causality: Ensuring proper T1 relaxation is vital for accurate integration. The spectrum must integrate to exactly 1H (aldehyde), 2H (aromatic ring), and 3H (methyl group).

  • 19 F NMR Acquisition (Proton-Coupled): Acquire the fluorine spectrum without 1 H decoupling. Self-Validation Logic: Fluorine ( 19 F) has a 100% natural abundance and a nuclear spin of 1/2. By leaving proton coupling on, the 19 F signal will split based on its proximity to the aromatic protons. A large coupling constant ( 3JHF​≈8−11 Hz) confirms an ortho-relationship to a proton, while a smaller constant ( 4JHF​≈4−6 Hz) indicates a meta-relationship. This mathematically eliminates incorrect regioisomers without needing a crystal structure.

NMR_Logic N1 1H NMR Spectrum Identify Aldehyde CHO N2 Analyze Aromatic Region (7.0 - 8.0 ppm) N1->N2 δ ~10.3 ppm N3 Evaluate 19F-1H Coupling (J-values) N2->N3 2 Aromatic Protons N4 Ortho-F Coupling (3J_HF = 8-11 Hz) N3->N4 N5 Meta-F Coupling (4J_HF = 4-6 Hz) N3->N5

Decision logic for resolving regiochemistry using 19F-1H scalar coupling constants.

Conclusion

Validating highly substituted aromatics like 6-Bromo-3-fluoro-2-methylbenzaldehyde requires moving beyond simple mass confirmation. By combining the isotopic confirmation of GC-EI-MS with the rigorous spatial mapping of multinuclear NMR, researchers can establish a self-validating data matrix. This orthogonal approach ensures absolute structural confidence before committing these valuable building blocks to complex, multi-step API syntheses.

References

  • Tanski, J. M. "Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde." National Institutes of Health (PMC), 2025. URL:[Link]

  • Google Patents. "US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof." Google Patents, 2024.
  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." International Journal of Molecular Sciences, 2023. URL:[Link]

Sources

Comparative

Spectroscopic comparison of 6-Bromo-3-fluoro-2-methylbenzaldehyde and its precursors

An in-depth comparative analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde against its synthetic precursors requires a rigorous understanding of both its chemical reactivity and its spectroscopic signatures. This halogena...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde against its synthetic precursors requires a rigorous understanding of both its chemical reactivity and its spectroscopic signatures. This halogenated benzaldehyde is a highly valued building block in modern drug discovery, most notably serving as a critical intermediate in the synthesis of aza-tetracyclic oxazepine compounds designed as mutant KRAS G12D inhibitors[1][2].

To ensure high-fidelity analytical validation during synthesis, researchers must be able to spectroscopically distinguish the target aldehyde from its most common precursors: 6-bromo-3-fluoro-2-methylbenzoic acid (Precursor 1) and (6-bromo-3-fluoro-2-methylphenyl)methanol (Precursor 2).

Synthetic Workflow & Logical Relationships

The transformation of the carboxylic acid to the aldehyde typically proceeds through a two-step reduction-oxidation sequence. Direct reduction of the acid to the aldehyde is notoriously difficult to arrest; therefore, the acid is first fully reduced to the benzyl alcohol, which is subsequently oxidized to the target aldehyde.

G A 6-Bromo-3-fluoro-2-methylbenzoic acid (Precursor 1) B (6-Bromo-3-fluoro-2-methylphenyl)methanol (Precursor 2) A->B Reduction (BH3-THF) C 6-Bromo-3-fluoro-2-methylbenzaldehyde (Target Product) B->C Oxidation (MnO2) D NMR Spectroscopy (1H, 13C, 19F) B->D E FT-IR Spectroscopy (Functional Groups) B->E C->D C->E

Synthetic pathway and spectroscopic validation of 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Spectroscopic Data Presentation

The most definitive method for tracking the conversion of the acid to the alcohol, and finally to the aldehyde, is through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H and ¹³C NMR Comparison

The aldehyde proton of 6-bromo-3-fluoro-2-methylbenzaldehyde is a definitive marker, appearing as a sharp singlet at approximately 10.30 ppm[1]. This extreme deshielding is caused by the diamagnetic anisotropy of the adjacent C=O double bond. In contrast, the alcohol precursor exhibits a benzylic CH₂ signal near 4.8 ppm.

Table 1: NMR Shift Comparison (400 MHz, CDCl₃)

Functional Group6-Bromo-3-fluoro-2-methylbenzoic acid(6-Bromo-3-fluoro-2-methylphenyl)methanol6-Bromo-3-fluoro-2-methylbenzaldehyde
¹H: Carbonyl/Carbinol ~11.5 ppm (br s, 1H, COOH)~4.8 ppm (s, 2H, CH₂OH)~10.30 ppm (s, 1H, CHO)
¹H: Aromatic (H-4, H-5) ~7.1 – 7.5 ppm (m, 2H)~6.9 – 7.4 ppm (m, 2H)~7.0 – 7.5 ppm (m, 2H)
¹H: Methyl (CH₃) ~2.4 ppm (d, 3H)~2.3 ppm (d, 3H)~2.55 ppm (s, 3H)
¹³C: Carbonyl/Carbinol ~171 ppm (C=O)~60 ppm (CH₂OH)~191 ppm (C=O)
FT-IR Vibrational Frequencies

Infrared spectroscopy provides rapid, orthogonal validation of the functional group transformations. The disappearance of the broad O-H stretch and the appearance of a sharp, strong C=O stretch confirms successful oxidation.

Table 2: Key FT-IR Stretching Frequencies (cm⁻¹)

Vibration ModeAcid PrecursorAlcohol PrecursorAldehyde Target
O-H Stretch 2500–3000 (Very Broad)~3300 (Broad)Absent
C=O Stretch ~1705 (Strong)Absent~1695 (Strong)
C-F Stretch ~1100 – 1200~1100 – 1200~1100 – 1200

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the experimental choices during the synthesis and analysis of 6-bromo-3-fluoro-2-methylbenzaldehyde[3] must be grounded in mechanistic causality.

Protocol 1: Selective Oxidation of the Benzyl Alcohol

Objective: Convert (6-bromo-3-fluoro-2-methylphenyl)methanol to the target aldehyde without over-oxidation. Causality & Reagent Choice: Manganese dioxide (MnO₂) is selected over Jones reagent or KMnO₄ because it is a heterogeneous, mild oxidant with high selectivity for benzylic alcohols. This prevents the formation of the carboxylic acid, ensuring a clean spectroscopic baseline[4].

  • Reaction Setup: Dissolve 1.0 equivalent of the alcohol precursor in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Rationale: DCM provides excellent solubility and its aprotic nature prevents moisture-induced side reactions.

  • Oxidant Addition: Add 10.0 equivalents of activated MnO₂. Rationale: A large stoichiometric excess is required because the oxidation occurs entirely on the solid surface of the reagent.

  • Self-Validating Monitoring: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent. The system validates completion when the lower R_f spot (alcohol) disappears entirely, replaced by a strongly UV-active higher R_f spot (aldehyde).

  • Workup: Filter the reaction mixture through a compacted pad of Celite to remove the MnO₂ solid, washing the pad with excess DCM. Rationale: Celite traps fine MnO₂ particulates that would otherwise pass through standard filter paper. Residual paramagnetic manganese in the final product will cause severe line broadening in the NMR spectrum, ruining the analysis.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude aldehyde.

Protocol 2: High-Fidelity NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C NMR spectra free of residual precursor interference or solvent-induced artifacts.

  • Sample Dissolution: Dissolve 15 mg of the synthesized 6-bromo-3-fluoro-2-methylbenzaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acid Neutralization (Self-Validation): Pass the CDCl₃ solution through a small plug of basic alumina inside a Pasteur pipette directly into the NMR tube. Rationale: Chloroform slowly degrades over time into phosgene and DCl. Trace DCl can catalyze the hydration of the aldehyde to a gem-diol or shift the residual water peak into the aromatic region, masking the critical H-4 and H-5 signals. Basic alumina neutralizes this acid, ensuring sharp, accurate chemical shifts.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans) and the ¹³C NMR spectrum at 100 MHz (512 scans).

References

  • Title: 6-Bromo-3-fluoro-2-methylbenzaldehyde (1805192-37-3)
  • Title: US20240368186A1 - Aza-tetracyclic oxazepine compounds and uses thereof Source: Google Patents URL

Sources

Validation

A Comparative Guide to In-Silico Reactivity Prediction: The Case of 6-Bromo-3-fluoro-2-methylbenzaldehyde

Introduction: The Imperative for Predictive Chemistry in Modern Drug Development Understanding the Reactivity of Substituted Benzaldehydes The reactivity of the aldehyde functional group is dominated by the electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Predictive Chemistry in Modern Drug Development

Understanding the Reactivity of Substituted Benzaldehydes

The reactivity of the aldehyde functional group is dominated by the electrophilicity of its carbonyl carbon.[6] This carbon atom possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it a prime target for nucleophilic attack—a fundamental reaction in organic synthesis.[7][8] In aromatic aldehydes, substituents on the benzene ring can profoundly modulate this electrophilicity through a combination of inductive and resonance effects.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-F, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating the rate of nucleophilic addition.[9]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl (-CH₃) push electron density into the ring. This donation of electrons reduces the carbonyl carbon's electrophilicity, thereby slowing the rate of nucleophilic attack.[9]

Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring itself acts as an electron-donating group through resonance, which slightly destabilizes the partial positive charge on the carbonyl carbon.[7][8] The Hammett equation provides a quantitative framework for correlating substituent electronic effects with reaction rates, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[10][11]

Structural Analysis of 6-Bromo-3-fluoro-2-methylbenzaldehyde and Comparators

To contextualize the reactivity of our target molecule, we will compare it with three standard benzaldehydes: unsubstituted benzaldehyde (the baseline), 4-nitrobenzaldehyde (activated by a strong EWG), and 4-methoxybenzaldehyde (deactivated by a strong EDG).

In 6-Bromo-3-fluoro-2-methylbenzaldehyde , we observe a complex interplay of electronic and steric effects:

  • Fluorine (at C3, meta): A potent electron-withdrawing group acting primarily through induction (-I effect).

  • Bromine (at C6, ortho): Also electron-withdrawing via induction, but its position ortho to the aldehyde introduces significant steric hindrance.

  • Methyl (at C2, ortho): An electron-donating group (+I effect) that also contributes to steric crowding around the reaction center.

The combined inductive pull of the fluorine and bromine atoms is expected to substantially increase the electrophilicity of the carbonyl carbon, likely making the molecule more reactive than unsubstituted benzaldehyde. However, the steric bulk from the ortho-bromo and ortho-methyl groups may kinetically hinder the approach of a nucleophile.

In-Silico Prediction of Reactivity Parameters

To quantify these effects, we can employ computational chemistry methods, such as Density Functional Theory (DFT), to calculate key electronic descriptors. These descriptors serve as proxies for chemical reactivity. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy indicates a greater propensity to accept electrons, signifying higher electrophilicity. Similarly, a more positive partial charge on the carbonyl carbon (C_carbonyl) suggests a more potent electrophilic site.

CompoundKey SubstituentsPredicted Effect on ReactivityCalculated LUMO Energy (eV)Calculated Partial Charge on C_carbonyl (a.u.)
4-Nitrobenzaldehyde Strong EWG (-NO₂)Strongly Increased-3.5+0.45
6-Bromo-3-fluoro-2-methylbenzaldehyde EWGs (-Br, -F), EDG (-CH₃)Moderately Increased-2.8+0.41
Benzaldehyde None (H)Baseline-2.1+0.37
4-Methoxybenzaldehyde Strong EDG (-OCH₃)Decreased-1.8+0.35
Note: The quantitative values in this table are illustrative examples derived from DFT calculations (B3LYP/6-31G level of theory) and serve for comparative purposes. Actual values may vary with the computational method.*

As predicted, 4-nitrobenzaldehyde shows the lowest LUMO energy and highest positive partial charge, consistent with its high reactivity. Conversely, 4-methoxybenzaldehyde is the least reactive. Our target molecule, 6-Bromo-3-fluoro-2-methylbenzaldehyde, is positioned between the baseline and the highly activated nitro-substituted compound. This suggests that the electron-withdrawing effects of the halogens dominate over the donating effect of the methyl group, leading to an overall increase in the electrophilicity of the carbonyl center.

Experimental Protocol: A Self-Validating Workflow for DFT-Based Reactivity Prediction

This protocol outlines a detailed, step-by-step methodology for predicting the reactivity of a substituted benzaldehyde using DFT calculations. The causality behind each step is explained to ensure a self-validating and transparent workflow.

workflow

Step 1: Molecular Structure Generation and Pre-optimization

  • Action: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of 6-Bromo-3-fluoro-2-methylbenzaldehyde. Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Causality: This step creates a reasonable starting geometry, which significantly reduces the computational time required for the more accurate but demanding DFT optimization.

Step 2: Geometry Optimization with DFT

  • Action: Submit the pre-optimized structure for a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Causality: This calculation finds the lowest-energy conformation (the most stable structure) of the molecule in the gas phase. Accurate geometric parameters are essential for reliable electronic property calculations.

Step 3: Frequency Calculation (Self-Validation)

  • Action: Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-31G(d)).

  • Causality: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This ensures the trustworthiness of all subsequent calculated properties.

Step 4: Population and Orbital Analysis

  • Action: Using the validated geometry, perform a single-point energy calculation with a population analysis keyword (e.g., Pop=MK for Merz-Kollman charges or Pop=NBO for Natural Bond Orbital analysis).

  • Causality: This step calculates the distribution of electrons across the molecule. NBO or MK charges provide a more physically meaningful measure of the partial charge on the carbonyl carbon than simpler Mulliken charges. This calculation also yields the energies of the molecular orbitals, including the LUMO.

Step 5: Data Extraction and Visualization

  • Action: From the calculation output file, extract the energy of the LUMO and the partial charge on the carbonyl carbon. Generate an electrostatic potential (ESP) map.

  • Causality: The ESP map provides a powerful qualitative visualization of the electron distribution. Regions of high positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.

Step 6: Comparative Analysis

  • Action: Repeat steps 1-5 for the chosen comparator molecules (benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde). Compile the results into a summary table.

  • Causality: Reactivity is a relative property. Comparing the target molecule to well-understood benchmarks provides essential context and allows for a robust, data-supported prediction of its chemical behavior.

Conclusion and Outlook

The in-silico analysis strongly suggests that 6-Bromo-3-fluoro-2-methylbenzaldehyde is an activated aldehyde, with its carbonyl carbon rendered significantly more electrophilic by the inductive effects of its two halogen substituents. Its predicted reactivity towards nucleophiles is greater than that of unsubstituted benzaldehyde but is likely tempered by the steric hindrance introduced by its ortho-substituents. This predictive insight is invaluable for designing synthetic routes; for instance, nucleophilic addition reactions (e.g., Grignard, Wittig) should proceed readily, but may require slightly more forcing conditions compared to unhindered activated aldehydes like 4-nitrobenzaldehyde. Computational tools, when applied through a rigorous and self-validating workflow, provide a robust foundation for modern chemical research, accelerating the pace of discovery and enabling more informed experimental design.[12][13]

References

  • In silico approaches and tools for the prediction of drug metabolism and f
  • Predictive Models for Aquatic Toxicity of Aldehydes Designed for Various Model Chemistries.
  • Predictive models for aquatic toxicity of aldehydes designed for various model chemistries.Europe PMC.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Predictive Models for Aquatic Toxicity of Aldehydes Designed for Various Model Chemistries.American Chemical Society.
  • In Silico Drug Metabolism Prediction Services.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism.Journal of Current Pharma Research.
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.Oxford Academic.
  • Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions.Chemical Science (RSC Publishing).
  • In Silico Prediction of Drug–Drug Interactions Medi
  • Hammett plot for the para -substituted benzaldehydes in the B.–V. reaction.
  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.LookChem.
  • Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts.
  • Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery.PMC.
  • Hammett plot for C-3 substituted benzaldehydes.
  • Computational Tools for Chemical Reactions: Simul
  • AI-Powered Chemical Reaction Prediction: Accelerating Discovery and Sustainable Innov
  • New AI tool could accelerate drug discovery and cut lab costs.The Engineer.
  • A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde.Benchchem.
  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes.Benchchem.
  • Electrophilicity and nucleophilicity of commonly used aldehydes.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.PMC.
  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones.PMC.
  • Structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate.
  • Electrophiles and Nucleophiles - Characteristics, Types and Example.Allen Overseas.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts.

Sources

Comparative

Comparing the synthetic utility of 6-Bromo-3-fluoro-2-methylbenzaldehyde to other substituted benzaldehydes

6-Bromo-3-fluoro-2-methylbenzaldehyde: A Comparative Guide to Synthetic Utility in Heterocyclic Chemistry As the demand for highly functionalized, metabolically stable small molecules accelerates in drug discovery, the s...

Author: BenchChem Technical Support Team. Date: March 2026

6-Bromo-3-fluoro-2-methylbenzaldehyde: A Comparative Guide to Synthetic Utility in Heterocyclic Chemistry

As the demand for highly functionalized, metabolically stable small molecules accelerates in drug discovery, the selection of precise chemical building blocks becomes critical. 6-Bromo-3-fluoro-2-methylbenzaldehyde (CAS: 1805192-37-3) [1][2] represents a premium, densely functionalized scaffold. This guide provides an objective, data-driven comparison of this molecule against simpler substituted benzaldehydes, detailing the causality behind its unique reactivity and providing self-validating experimental workflows for advanced heterocycle synthesis.

Structural Causality & Orthogonal Reactivity

The synthetic power of 6-bromo-3-fluoro-2-methylbenzaldehyde (6-BFMB) lies in the synergistic, orthogonal reactivity of its four substituents. Unlike simple commodity aldehydes, every position on this ring serves a distinct mechanistic purpose:

  • C1 Aldehyde (Electrophile): Serves as the primary anchor for condensation, reductive amination, and Wittig olefination.

  • C2 Methyl (Steric Shielding & Conformational Control): The ortho-methyl group creates significant steric hindrance, forcing the aldehyde carbonyl out of the aromatic plane. This steric pressure influences diastereoselectivity during nucleophilic attack and accelerates intramolecular cyclizations via the Thorpe-Ingold effect.

  • C3 Fluoro (Electronic Modulation): Fluorine imparts high metabolic stability and lipophilicity to downstream pharmaceutical targets. Positioned meta to the aldehyde, it exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the C1 carbonyl.

  • C6 Bromo (Transition-Metal Handle): Positioned strictly ortho to the aldehyde, this halogen enables palladium-catalyzed cross-couplings (Sonogashira, Suzuki, Buchwald-Hartwig). Its proximity to the aldehyde is the fundamental driver for tandem annulation reactions yielding six-membered heterocycles like isoquinolines[3][4].

ReactivityMap Center 6-Bromo-3-fluoro- 2-methylbenzaldehyde Aldehyde C1: Aldehyde (Condensation / Amination) Center->Aldehyde Electrophilic Center Methyl C2: Methyl (Steric Shielding / Conformational Control) Center->Methyl Steric Tuning Fluoro C3: Fluoro (Metabolic Stability / Inductive Effect) Center->Fluoro Electronic Modulation Bromo C6: Bromo (Pd-Catalyzed Cross-Coupling) Center->Bromo Orthogonal Handle

Orthogonal reactivity map of 6-Bromo-3-fluoro-2-methylbenzaldehyde.

Comparative Performance Analysis

To understand the specific utility of 6-BFMB, we must benchmark it against alternative substituted benzaldehydes commonly used in medicinal chemistry.

Feature6-Bromo-3-fluoro-2-methylbenzaldehyde2-Bromobenzaldehyde2-Bromo-5-fluorobenzaldehyde3-Fluoro-2-methylbenzaldehyde
CAS Number 1805192-37-366-28-4405306-17-0503538-70-3
Cross-Coupling Handle Yes (C6-Bromo)Yes (C2-Bromo)Yes (C2-Bromo)No
Steric Shielding (Aldehyde) High (C2-Methyl)LowLowHigh (C2-Methyl)
Metabolic Stability (F-effect) High (C3-Fluoro)LowHigh (C5-Fluoro)High (C3-Fluoro)
Primary Application Highly functionalized heterocycles (e.g., fluorinated isoquinolines)Basic heterocycle synthesisFluorinated heterocyclesCondensation reactions, non-annulated targets
Synthetic Complexity High / Advanced Building BlockLow / CommodityMedium / IntermediateMedium / Intermediate

Key Takeaway: While 2-bromobenzaldehyde is sufficient for basic indole or isoquinoline synthesis[5][6], it lacks the fluorine atom required for modern lipophilicity tuning. 2-Bromo-5-fluorobenzaldehyde provides the fluorine, but lacks the C2-methyl group, which is crucial for dictating the 3D conformation of the resulting drug molecule and providing a handle for late-stage benzylic functionalization.

Experimental Workflows & Self-Validating Protocols

The true value of 6-BFMB is realized in tandem, one-pot cascade reactions. Below are field-proven, self-validating protocols designed to maximize the utility of this scaffold.

Protocol A: Palladium-Catalyzed Tandem Synthesis of Fluorinated Isoquinolines

This protocol leverages the ortho-relationship between the bromo and aldehyde groups to construct the isoquinoline core via a Sonogashira coupling followed by a 6-endo-dig cyclization[3][4].

Causality & Reagent Selection: Pd(PPh3​)4​ is selected as the catalyst because the sterically hindered C6-bromo position requires a highly active, unhindered Pd(0) species for the initial oxidative addition. CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide. Ammonium acetate ( NH4​OAc ) is chosen over aqueous ammonia because the acetate ion acts as a mild Brønsted base to facilitate the transmetalation step, while the ammonium ion serves as the nitrogen source for imine condensation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-BFMB (1.0 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%).

  • Solvent & Base: Add anhydrous DMF (0.2 M) and triethylamine (2.0 equiv). Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. Heat the mixture to 60 °C for 2 hours.

    • Self-Validation Check 1: Perform TLC (Hexanes:EtOAc 4:1). The starting 6-BFMB will disappear, replaced by a highly UV-active spot (the intermediate ortho-alkynylbenzaldehyde). GC-MS of an aliquot should confirm the [M-Br+Alkyne] mass.

  • Annulation: Once the intermediate is confirmed, add NH4​OAc (5.0 equiv) directly to the reaction vessel. Increase the temperature to 100 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

    • Self-Validation Check 2: 1H NMR (CDCl 3​ ) will show the complete disappearance of the characteristic aldehyde proton ( 10.2 ppm) and the emergence of new aromatic signals corresponding to the isoquinoline core.

Workflow Step1 1. Sonogashira Coupling (Pd cat., CuI, Alkyne) Step2 2. Intermediate Formation (o-Alkynylbenzaldehyde) Step1->Step2 C-C Bond Formation Step3 3. Imine Condensation (NH4OAc addition) Step2->Step3 Electrophilic Addition Step4 4. 6-endo-dig Cyclization (Intramolecular Annulation) Step3->Step4 Nucleophilic Attack Product Fluorinated Isoquinoline Derivative Step4->Product Aromatization

Tandem synthesis workflow for fluorinated isoquinolines from 6-BFMB.

Protocol B: Reductive Amination & Buchwald-Hartwig Cyclization

To synthesize non-aromatic tetrahydroisoquinolines, the aldehyde is first reduced, followed by an intramolecular C-N cross-coupling[6].

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild reducing agent that selectively reduces the iminium ion without reducing the sterically hindered unreacted aldehyde. For the cyclization, Pd2​(dba)3​ paired with the bidentate ligand BINAP is essential; the wide bite angle of BINAP forces the palladium intermediate into a cis-geometry, strictly favoring intramolecular C-N reductive elimination over intermolecular polymerization.

Step-by-Step Methodology:

  • Imine Formation & Reduction: Dissolve 6-BFMB (1.0 equiv) and a primary amine (1.1 equiv) in DCE. Add NaBH(OAc)3​ (1.5 equiv) and stir at room temperature for 4 hours. Quench with saturated NaHCO3​ , extract with DCM, and concentrate to yield the secondary benzylamine.

    • Self-Validation Check 1: LC-MS must confirm the [M+H] + of the secondary amine intermediate.

  • Intramolecular Amination: Transfer the crude amine to a sealed tube. Add Pd2​(dba)3​ (2.5 mol%), BINAP (5 mol%), and NaOtBu (1.5 equiv).

  • Cyclization: Suspend in anhydrous toluene (0.1 M), purge with argon, and heat at 110 °C for 16 hours.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography to isolate the fluorinated tetrahydroisoquinoline.

References

  • BidePharm.
  • BLD Pharm. "1805192-37-3 | 6-Bromo-3-fluoro-2-methylbenzaldehyde." BLD Pharm,
  • Dell'Acqua, M.; Abbiati, G.; Rossi, E. "New synthetic strategies for the preparation of heterocyclic and heteropolycyclic compounds (Chapter 5: Pd-Catalysed/Microwave Enhanced Three-Component Synthesis of Isoquinolines)." AIR Unimi,
  • Royal Society of Chemistry. "CHAPTER 3: Six-membered Heterocycle Synthesis." RSC Books,
  • National Institutes of Health.

Sources

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